molecular formula C7H8ClN3 B159859 Pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS No. 136548-72-6

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No.: B159859
CAS No.: 136548-72-6
M. Wt: 169.61 g/mol
InChI Key: DWDHDSPZVVNBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview Pyrazolo[1,5-a]pyridin-3-amine hydrochloride (CAS Number: 136548-72-6) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol, this compound is supplied as a solid and should be stored in an inert atmosphere at room temperature . Research Context and Value this compound belongs to a class of bicyclic aza-heterocycles that are of significant interest in medicinal and organic chemistry. While this specific amine hydrochloride salt is primarily utilized as a key synthetic intermediate, its core structural motif—the pyrazolo[1,5-a]pyrimidine scaffold—is widely recognized as a privileged structure in drug discovery . This scaffold is known for its role as a purine analog, allowing it to act as an antimetabolite in biochemical reactions . Researchers value this compound for constructing more complex molecular architectures, particularly for exploring new chemical space in the development of biologically active molecules. Handling and Safety This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Important Notice this compound is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. The product is not for food, drug, or household use.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHDSPZVVNBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598542
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136548-72-6
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a fused ring system consisting of a pyrazole and a pyridine ring. The hydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈ClN₃[1]

  • Canonical SMILES: C1=CC=C2C(=C1)N=NC=C2N.Cl

  • InChI Key: InChI=1S/C7H7N3.ClH/c8-7-5-9-10-6-4-2-1-3-6;/h1-5H,7H2;1H

A two-dimensional representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its related forms is presented in the table below. Data for the dihydrochloride and a methylamine analog are included for comparison.

PropertyThis compoundPyrazolo[1,5-a]pyridin-3-amine dihydrochloridePyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride
PubChem CID 19380140[1]1938014014145805[2]
Molecular Formula C₇H₈ClN₃[1]C₇H₇N₃·2HCl[3]C₈H₉N₃·HCl[2]
Molecular Weight 169.61 g/mol 206.07 g/mol [3]183.6 g/mol [2]
Appearance SolidOff-white to pinkish solid[3]Yellow solid[2]
Purity Not specified≥ 96% (Assay)[3]≥ 95% (NMR)[2]
Storage Conditions Not specifiedStore at 0-8 °C[3]Store at 0-8 °C[2]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described. The synthesis is a two-step process starting from tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate.

Experimental Protocol

Step 1: Synthesis of tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate

  • This step involves the synthesis of the Boc-protected precursor. While the specific details for this initial step are not provided in the cited document, it is a common protecting group strategy in organic synthesis.

Step 2: Synthesis of Pyrazolo[1,5-a]pyridin-3-amine, Hydrochloride Salt

  • To a cold solution of tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate (0.5 g, 2.1 mmol) in dichloromethane (5 mL), 4M HCl in dioxane (1.5 mL) is added.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • Following the reaction, all volatile components are removed under reduced pressure.

  • The resulting residue is triturated with ether and then filtered to yield the solid this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Deprotection and Salt Formation start tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate reagents 1. Dichloromethane 2. 4M HCl in Dioxane start->reagents Dissolve reaction Stir at room temperature for 3 hours reagents->reaction workup 1. Remove volatiles under reduced pressure 2. Triturate with ether 3. Filter reaction->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are being investigated for their potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammatory disorders.[4]

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of several key kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases.[4][5][6]

Representative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its overactivation is a common feature in many types of cancer. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by pyrazolo[1,5-a]pyridine derivatives.

G Representative Signaling Pathway: PI3K/AKT/mTOR GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits & Activates to AKT AKT PDK1->AKT Phosphorylates & Activates to mTORC1 mTORC1 AKT->mTORC1 Activates to Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes to CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes to Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K Inhibits to

Caption: Representative PI3K/AKT/mTOR signaling pathway and potential inhibition.

It is important to note that this is a generalized pathway, and the specific inhibitory activity and selectivity of this compound would require further experimental validation. Research into this class of compounds suggests they may act as ATP-competitive inhibitors, binding to the kinase domain of enzymes like PI3K and preventing the phosphorylation of their downstream targets.[4]

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery, belonging to a class of compounds with demonstrated biological activity. This guide has provided an overview of its chemical structure, known properties, and a detailed synthesis protocol. While its specific biological targets and mechanisms of action are still under investigation, the broader family of pyrazolo[1,5-a]pyridine derivatives shows promise as kinase inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Identification

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride and its dihydrochloride salt are heterocyclic compounds of interest in medicinal chemistry and pharmaceutical development.[1][2] They serve as versatile building blocks in the synthesis of various bioactive molecules.[2]

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈ClN₃

  • Molecular Weight: 169.61 g/mol

  • CAS Number: 136548-72-6 (for dihydrochloride)

  • PubChem CID: 19380140[3]

Below is the chemical structure of the Pyrazolo[1,5-a]pyridin-3-amine cation.

Caption: Chemical structure of Pyrazolo[1,5-a]pyridin-3-amine cation.

Spectroscopic Data (Reference Compound)

The following tables summarize available spectroscopic data for the unsubstituted parent compound, Pyrazolo[1,5-a]pyridine (CAS: 274-56-6) , which can serve as a baseline for the analysis of its derivatives.

NMR Spectroscopy Data of Pyrazolo[1,5-a]pyridine
¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
Data not available in search resultsData not available in search results

Note: While some commercial sites indicate the availability of NMR data for Pyrazolo[1,5-a]pyridine, the specific peak assignments were not found in the provided search results.[4]

IR and MS Data of Pyrazolo[1,5-a]pyridine
Technique Key Observations
IR Spectroscopy Data not available in search results.
Mass Spectrometry Data not available in search results.

Note: The addition of a 3-amino group and hydrochloride salt formation in the target compound would be expected to introduce characteristic N-H stretching and bending vibrations in the IR spectrum and alter the molecular ion peak in the mass spectrum.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyridines

A common and effective method for synthesizing the Pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition reaction. This approach typically uses N-aminopyridinium ylides, which react with various alkynes or alkenes.

General Procedure:

  • Formation of N-aminopyridinium salt: Substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) to form the corresponding N-aminopyridinium salt.

  • Generation of Ylide and Cycloaddition: The N-aminopyridinium salt is treated with a base (e.g., K₂CO₃) in an appropriate solvent to generate the N-iminopyridinium ylide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile (e.g., a substituted alkyne) to yield the pyrazolo[1,5-a]pyridine scaffold.

The synthesis of the specific 3-amino derivative would likely involve using a dipolarophile that contains a masked or protected amino group, or by functionalizing the pyrazolo[1,5-a]pyridine core after its formation.

The diagram below illustrates a generalized workflow for the synthesis of the Pyrazolo[1,5-a]pyridine scaffold.

G start Substituted Pyridine step1 N-Amination (e.g., with MSH) start->step1 intermediate1 N-Aminopyridinium Salt step1->intermediate1 step2 Base-induced Ylide Formation (e.g., K₂CO₃) intermediate1->step2 intermediate2 N-Iminopyridinium Ylide step2->intermediate2 step3 [3+2] Cycloaddition intermediate2->step3 dipolarophile Alkyne/Alkene Dipolarophile dipolarophile->step3 product Pyrazolo[1,5-a]pyridine Core step3->product step4 Further Functionalization (e.g., Amination/Deprotection) product->step4 final_product Pyrazolo[1,5-a]pyridin-3-amine step4->final_product step5 Salt Formation (HCl) final_product->step5 hcl_salt Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride step5->hcl_salt

Caption: Generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

General Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or D₂O, given the hydrochloride salt form.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition.

  • IR Spectroscopy: An FTIR spectrometer would be used to identify characteristic functional group vibrations, such as N-H, C-H, C=C, and C=N bonds. The sample would typically be analyzed as a KBr pellet or using an ATR accessory.

This guide provides a foundational understanding of this compound based on available data for its core structure. Researchers are encouraged to perform full characterization upon synthesis to establish a definitive spectroscopic profile.

References

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document consolidates key data on its physicochemical properties, synthetic methodologies, and known biological activities, offering a valuable resource for professionals engaged in the research and development of novel therapeutics.

Physicochemical Properties

The nomenclature surrounding Pyrazolo[1,5-a]pyridin-3-amine and its salts can be ambiguous. The compound can be found as a monohydrochloride or a dihydrochloride salt. It is also crucial to distinguish it from the closely related derivative, Pyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride. The key identifying information for these compounds is summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (1:1)1438424-29-3C₇H₈ClN₃~169.62
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride136548-72-6C₇H₇N₃·2HCl206.07[1]
Pyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride118054-99-2C₈H₉N₃·HCl183.6[2]

Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established area of organic chemistry. Several synthetic strategies have been developed to construct this scaffold, often involving cycloaddition reactions.

A prevalent and efficient method is the [3+2] cycloaddition of N-aminopyridinium ylides with various alkynes and alkenes.[3][4] This approach allows for the creation of a diverse range of substituted pyrazolo[1,5-a]pyridines under mild conditions. Another key strategy involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by agents such as acetic acid and molecular oxygen.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Aminopyridinium Ylide N-Aminopyridinium Ylide Cycloaddition Cycloaddition N-Aminopyridinium Ylide->Cycloaddition Alkyne/Alkyne Derivative Alkyne/Alkyne Derivative Alkyne/Alkyne Derivative->Cycloaddition Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo[1,5-a]pyridine Core [3+2] Annulation G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

References

The Ascendancy of Pyrazolo[1,5-a]pyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolo[1,5-a]pyridine derivatives. It details key synthetic methodologies, including seminal cycloaddition reactions and modern cross-coupling techniques, offering specific experimental protocols for their practical implementation. Furthermore, this guide explores the significant role of these derivatives in drug discovery, with a particular focus on their activity as kinase inhibitors. The mechanism of action is illustrated through a detailed examination of the PI3K/Akt signaling pathway, a common target for this class of compounds. Quantitative structure-activity relationship (SAR) data and pharmacokinetic profiles of representative derivatives are presented in structured tables to facilitate comparative analysis and guide future drug design efforts.

A Historical Perspective: The Dawn of a Privileged Scaffold

The journey of the pyrazolo[1,5-a]pyridine core began in the mid-20th century, with the first documented synthesis reported in 1948.[1] Early explorations into this novel heterocyclic system were primarily of academic interest, focusing on the elucidation of its fundamental chemical properties and reactivity. A significant advancement in the synthesis of this scaffold was the application of 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered rings. It was demonstrated that 1-aminopyridinium salts could react as 1,3-dipoles with alkynes to form the pyrazolo[1,5-a]pyridine ring system.

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives began to be recognized in the latter half of the 20th century. Researchers discovered that modifications to the core structure could imbue these molecules with a wide array of biological activities. This realization sparked a surge in research, leading to the identification of derivatives with anti-inflammatory, antiviral, and anticancer properties.[2] The unique electronic and steric features of the pyrazolo[1,5-a]pyridine scaffold make it an excellent platform for designing targeted therapies, particularly as inhibitors of various protein kinases, which has become a major focus of contemporary research.[3]

Key Synthetic Strategies and Experimental Protocols

The construction of the pyrazolo[1,5-a]pyridine core can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions

One of the most fundamental and widely employed methods for synthesizing the pyrazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne or a suitable alkene dipolarophile. The N-aminopyridinium ylide, generated in situ from the corresponding 1-aminopyridinium salt, acts as a 1,3-dipole that reacts with the dipolarophile to form the fused pyrazole ring.

G cluster_0 [3+2] Cycloaddition Workflow N_aminopyridinium N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_aminopyridinium->Ylide Deprotonation Base Base (e.g., K2CO3) Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkyne Alkyne/Alkene (Dipolarophile) Alkyne->Cycloaddition Intermediate Dihydropyrazolo[1,5-a]pyridine Cycloaddition->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Product Pyrazolo[1,5-a]pyridine Oxidation->Product

A generalized workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

A mixture of the 1-aminopyridinium iodide (1.0 mmol), the alkyne (1.2 mmol), and potassium carbonate (2.0 mmol) in a suitable solvent such as DMF (5 mL) is stirred at a specified temperature (e.g., 80-120 °C) for several hours, or until TLC analysis indicates the consumption of the starting material. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Cross-Dehydrogenative Coupling (CDC) Reactions

More recently, cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical method for the synthesis of substituted pyrazolo[1,5-a]pyridines. This approach involves the direct coupling of a C-H bond from a 1,3-dicarbonyl compound with a C-H bond from an N-amino-2-iminopyridine, often promoted by an acid and an oxidant like molecular oxygen. This method avoids the need for pre-functionalization of the starting materials, making it a highly efficient and environmentally friendly alternative.

Experimental Protocol: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

To a solution of the N-amino-2-iminopyridine (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in a suitable solvent like ethanol, acetic acid (2.0 mmol) is added. The reaction mixture is then heated at reflux under an atmosphere of air (or oxygen) for a specified period. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the polysubstituted pyrazolo[1,5-a]pyridine.

Example Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester: A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL) containing acetic acid (6 mmol) is refluxed under an air atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired product. The structure can be confirmed by NMR and mass spectrometry.[4]

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions have also been instrumental in the synthesis of pyrazolo[1,5-a]pyridines, particularly through intramolecular C-H arylation. This strategy is effective for constructing multiply fused heterocyclic systems.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation

A mixture of the appropriate N-aryl-2-pyridinecarboxamide substrate (0.1 mmol), Pd(OAc)₂ (10 mol %), a phosphine ligand such as PPh₃ (10 mol %), a base like K₂CO₃ (0.3 mmol), and a phase-transfer catalyst like TBAB (0.1 mmol) in a solvent such as DMA (3 mL) is heated in a sealed tube at a high temperature (e.g., 110 °C) for 24 hours. After cooling, water is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Therapeutic Applications and Biological Activity

Pyrazolo[1,5-a]pyridine derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities. Their ability to act as "hinge-binding" motifs has made them particularly successful as kinase inhibitors.

Pyrazolo[1,5-a]pyridines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in human cancers. Several series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms. For instance, a series of pyrazolo[1,5-a]pyridines has been identified with high selectivity for the p110α isoform of PI3K. Compound 5x from this series demonstrated a p110α IC₅₀ of 0.9 nM and showed in vivo activity in a human xenograft model.[5]

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GF Growth Factor GF->RTK Binds & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

The PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Other Kinase Targets: Beyond PI3K, pyrazolo[1,5-a]pyridine derivatives have been developed as inhibitors for a range of other kinases, including:

  • CDK9: Important for transcriptional regulation, making it an attractive target in oncology.[6]

  • C-Terminal Src Kinase (CSK): A negative regulator of T-cell activation, with inhibitors being investigated for immuno-oncology applications.[7]

  • p38 Kinase: Involved in inflammatory responses.[8]

  • Tropomyosin Receptor Kinase (Trk): A target for cancers with NTRK gene fusions.[9]

Data Presentation: Quantitative Analysis

For drug development professionals, quantitative data is paramount for decision-making. The following tables summarize key biological and pharmacokinetic data for representative pyrazolo[1,5-a]pyridine derivatives.

Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell-based Assay (EC₅₀ or GI₅₀)Reference
5x PI3Kα0.9HCT-116 proliferation IC₅₀ = 110 nM[5]
18b CDK9150-[6]
13 CSK< 3ZAP-70 phosphorylation EC₅₀ = 15 nM[7]
CPL302253 PI3Kδ2.8-[6]
Compound 8 TrkA1.7-[9]
Compound 9 TrkA1.7-[9]
Compound 36 TrkA, B, C1.4, 2.4, 1.9-[9]

Table 2: Pharmacokinetic Properties of Selected Pyrazolo[1,5-a]pyridine Derivatives

CompoundSpeciesAdministrationT½ (h)Bioavailability (%)Clearance (mL/min/kg)Reference
Compound 13 MouseOral (100 mg/kg)5.3--[7]
Compound 46 (E2508) RatOral-5314.9[10]
Compound 46 (E2508) DogOral-933.0[10]
Compound 46 (E2508) MonkeyOral-717.9[10]
Analogue 2h Mousei.v. (1.0 mg/kg)1.8-High[11]
Analogue 2h Mousei.p. (10 mg/kg)1.5--[11]

Note: Data is compiled from various sources and experimental conditions may differ.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The success of this scaffold in generating potent and selective kinase inhibitors highlights its potential in oncology and beyond.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and greener synthetic routes will accelerate the exploration of novel chemical space around the pyrazolo[1,5-a]pyridine core.

  • Exploration of New Biological Targets: While kinase inhibition is a major area of focus, the broad biological activity profile of these compounds suggests that they may have utility against other target classes.

  • Optimization of Pharmacokinetic Properties: A critical challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future work will undoubtedly concentrate on fine-tuning the pyrazolo[1,5-a]pyridine structure to enhance oral bioavailability, metabolic stability, and tissue distribution.

  • Application of Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in the rational design of next-generation pyrazolo[1,5-a]pyridine-based drugs with improved potency and selectivity.

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological context, with a focus on its role as a key structural motif in the development of kinase inhibitors.

Chemical Identity and Synonyms

This compound is a salt of the heterocyclic compound pyrazolo[1,5-a]pyridin-3-amine. The hydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for its use in biological assays and as a precursor in further chemical synthesis.

IUPAC Name: pyrazolo[1,5-a]pyridin-3-amine;hydrochloride

Synonyms:

  • 3-Aminopyrazolo[1,5-a]pyridine hydrochloride

  • Pyrazolo[1,5-a]pyridine-3-amine HCl

It is important to distinguish this compound from its dihydrochloride salt, Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride, which possesses two equivalents of hydrochloric acid.[1]

Identifier Value
CAS Number 1438424-29-3[2]
PubChem CID 19380140[3]
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol

Synthesis and Preparation

One common synthetic route involves the [3+2] cycloaddition of N-aminopyridinium ylides with suitable alkynes or alkenes.[4][5] Another established method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[6]

Following the synthesis of the free base, Pyrazolo[1,5-a]pyridin-3-amine, the hydrochloride salt can be prepared through a standard acid-base reaction. This typically involves dissolving the free base in an appropriate organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt then precipitates out of the solution and can be isolated by filtration and drying.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a recognized pharmacophore, forming the core of numerous biologically active molecules.[7] Derivatives of this structure have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Role as a Kinase Inhibitor

Compounds bearing the pyrazolo[1,5-a]pyridine core have been identified as inhibitors of several important kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Several pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ and PI3Kγ, which are key in B-cell malignancies and inflammatory responses.[8][9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer drug development. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against CDKs, highlighting their potential as anti-cancer agents.[7]

While specific quantitative biological data for this compound is limited, its structural similarity to known kinase inhibitors suggests it is a valuable building block for the synthesis of more complex and potent therapeutic agents.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key target for pyrazolo[1,5-a]pyridine-based inhibitors. The general mechanism of this pathway and the inhibitory action of compounds targeting PI3K are illustrated below.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of kinase inhibitors like pyrazolo[1,5-a]pyridine derivatives.

PI3K Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant PI3K enzyme

  • PI3K Reaction Buffer

  • Substrate (e.g., PIP2)

  • ATP

  • Test compound (Pyrazolo[1,5-a]pyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plate

Procedure:

  • To the wells of a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle control.

  • Add 4 µL of a mixture containing the PI3K enzyme and the lipid substrate.

  • Initiate the reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to deplete unused ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition based on the signal relative to the vehicle control.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[11][12][13]

Summary and Future Directions

This compound is a valuable chemical entity, serving as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in the field of oncology.

While direct biological data for this compound is not extensively reported, its structural features strongly suggest its utility in the development of novel drugs targeting pathways such as the PI3K/Akt/mTOR cascade. Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives to explore the full therapeutic potential of this chemical class. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds into clinical development.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Synthesis Synthesis of Pyrazolo[1,5-a]pyridin-3-amine HCl_Salt HCl Salt Formation Synthesis->HCl_Salt Kinase_Assay In Vitro Kinase Assay (e.g., PI3K) HCl_Salt->Kinase_Assay Test Compound Cell_Assay Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Assay In_Vivo In Vivo Efficacy Studies Cell_Assay->In_Vivo

Caption: General Experimental Workflow.

References

Physical and chemical properties of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, a heterocyclic amine of interest in pharmaceutical and chemical research. This document consolidates available data on its chemical identity, properties, synthesis, and potential applications, aiming to serve as a valuable resource for professionals in drug discovery and development.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the parent compound, Pyrazolo[1,5-a]pyridin-3-amine. While there is some inconsistency across commercial suppliers regarding the exact salt form (mono- versus dihydrochloride), this guide will adhere to the information available for the monohydrochloride as detailed in established chemical databases.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name pyrazolo[1,5-a]pyridin-3-amine;hydrochloride
Molecular Formula C₇H₈ClN₃
CAS Number 137837-55-9 (for parent amine)
PubChem CID 19380140
Molecular Weight 169.61 g/mol

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Off-white to pinkish solid[1]
Purity ≥ 96% (Assay)[1]
Storage Conditions Store at 0-8 °C[1]
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, with the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes being a common strategy.[2][3] The introduction of the 3-amino group can be accomplished through several synthetic routes. Below is a representative, generalized experimental protocol for the synthesis of the parent amine, followed by its conversion to the hydrochloride salt.

Representative Synthesis of Pyrazolo[1,5-a]pyridin-3-amine:

A common synthetic approach involves the cyclization of a substituted pyridine with a pyrazole precursor. One possible route is the reaction of 2-cyanopyridine with hydrazine to form 1-amino-2-imino-1,2-dihydropyridine, which can then undergo cyclization.

Experimental Protocol:

  • Step 1: Synthesis of an N-aminopyridinium salt. To a solution of pyridine in a suitable solvent such as dichloromethane, an aminating agent like O-(Mesitylenesulfonyl)hydroxylamine (MSH) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting N-aminopyridinium salt is then isolated.

  • Step 2: Cycloaddition to form the pyrazolo[1,5-a]pyridine ring. The N-aminopyridinium salt is reacted with an appropriate three-carbon synthon. For the introduction of a group that can be converted to an amine at the 3-position, a protected cyano- or nitro-substituted alkyne or alkene can be utilized. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

  • Step 3: Functional group transformation to the 3-amino group. The substituent at the 3-position (e.g., a nitro or cyano group) is then converted to the amine. For example, a nitro group can be reduced to an amine using standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like tin(II) chloride.

  • Step 4: Formation of the hydrochloride salt. The purified Pyrazolo[1,5-a]pyridin-3-amine is dissolved in a suitable solvent, such as diethyl ether or ethanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Biological and Pharmaceutical Relevance

The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This makes this compound a valuable building block in drug discovery.

Compounds with the pyrazolo[1,5-a]pyridine core have been investigated for various therapeutic applications, including:

  • Oncology: As inhibitors of various kinases.[4]

  • Neurological Disorders: Serving as intermediates in the synthesis of drugs targeting neurological pathways.[1]

  • Infectious Diseases: Derivatives have shown potential as antitubercular agents.[5][6]

The 3-amino group on the pyrazolo[1,5-a]pyridine ring serves as a key functional handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. The hydrochloride salt form generally enhances the compound's solubility and stability, making it more suitable for use in biological assays and for formulation studies.[1]

Due to the lack of specific studies on the mechanism of action of this compound, a specific signaling pathway cannot be depicted. However, its utility as a synthetic intermediate suggests its role in the development of molecules that could potentially modulate various cellular signaling cascades, depending on the nature of the substituents introduced at the 3-amino position.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, as described in the experimental protocols section.

G Generalized Synthesis of this compound cluster_0 Pyrazolo[1,5-a]pyridine Core Synthesis cluster_1 Functional Group Manipulation cluster_2 Salt Formation Pyridine Pyridine N_Aminopyridinium_Salt N-Aminopyridinium Salt Pyridine->N_Aminopyridinium_Salt Amination Aminating_Agent Aminating Agent (e.g., MSH) Aminating_Agent->N_Aminopyridinium_Salt Amination Pyrazolo_Pyridine_Core Substituted Pyrazolo[1,5-a]pyridine N_Aminopyridinium_Salt->Pyrazolo_Pyridine_Core [3+2] Cycloaddition Three_Carbon_Synthon Three-Carbon Synthon (with precursor to NH2) Three_Carbon_Synthon->Pyrazolo_Pyridine_Core [3+2] Cycloaddition Pyrazolo_Amine Pyrazolo[1,5-a]pyridin-3-amine Pyrazolo_Pyridine_Core->Pyrazolo_Amine Reduction or Functional Group Conversion Reduction Reduction/ Conversion Final_Product Pyrazolo[1,5-a]pyridin-3-amine hydrochloride Pyrazolo_Amine->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product Salt Formation

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new therapeutic agents. While detailed experimental data on its physical and chemical properties are not extensively documented in publicly available literature, its structural motif is of high interest to the medicinal chemistry community. Further research into the specific biological activities and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of the compound based on the current state of knowledge.

References

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride and its closely related analogs. This class of compounds has garnered significant attention within the scientific and drug development communities for its potent and selective inhibitory effects on key cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions, experimental validation, and therapeutic potential of these promising molecules.

While specific data for this compound is limited in publicly available literature, extensive research on the broader pyrazolo[1,5-a]pyridine scaffold, particularly derivatives like Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride, has elucidated a clear mechanism of action centered on the inhibition of Class I PI3 kinases.[1][2][3] These compounds are emerging as crucial tools in biochemical research and as foundational structures for the development of novel therapeutics.[4]

Core Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

The primary mechanism of action for pyrazolo[1,5-a]pyridine derivatives involves the direct inhibition of phosphoinositide 3-kinases (PI3Ks).[3] PI3Ks are a family of lipid kinases that play a critical role in cell signaling, governing processes such as cell growth, proliferation, survival, and differentiation.[5] The pyrazolo[1,5-a]pyridine core acts as a scaffold that can be functionalized to achieve high potency and selectivity for specific PI3K isoforms, most notably p110α.[2][3]

By binding to the ATP-binding pocket of the kinase domain of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This blockade disrupts the entire downstream signaling cascade, leading to the inhibition of key effector proteins such as Akt and mTOR, ultimately resulting in the modulation of cellular processes like proliferation and apoptosis.[2][3]

Signaling Pathway Diagram

experimental_workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme/Lipid Mix to Plate add_inhibitor->add_enzyme prep_enzyme Prepare Enzyme/Lipid Mix prep_enzyme->add_enzyme add_atp Add ATP to Initiate Reaction add_enzyme->add_atp incubation1 Incubate (60 min, RT) add_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate (40 min, RT) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (30-60 min, RT) add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Calculate IC50 Values read_luminescence->analyze_data end End analyze_data->end

References

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyrazolo[1,5-a]pyridine core, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

A Spectrum of Biological Activities

The inherent drug-like properties of the pyrazolo[1,5-a]pyridine scaffold have been exploited to develop compounds with a broad range of therapeutic applications. These include anticancer, antimicrobial, and central nervous system (CNS) activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazolo[1,5-a]pyridine framework is a prominent feature in the development of novel anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2]

Kinase Inhibition:

  • Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[3][4] Optimization of a virtual screening hit led to compounds with nanomolar inhibitory activity.[3]

  • Phosphoinositide 3-Kinase (PI3K): Novel series of pyrazolo[1,5-a]pyridines have demonstrated selectivity for the p110α isoform of PI3K, a key component of a signaling pathway frequently activated in cancer.[5] One potent example, compound 5x , exhibited a p110α IC50 of 0.9 nM and showed in vivo activity in a human xenograft model.[5] More recently, derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[6][7]

  • Cyclin-Dependent Kinase 9 (CDK9): Starting from a multi-kinase inhibitor, a series of pyrazolo[1,5-a]pyrimidines were developed as selective CDK9 inhibitors, a target of interest for its role in transcriptional regulation in cancer.[8]

  • Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in developing Trk inhibitors.[9] Structure-activity relationship (SAR) studies have guided the development of potent derivatives with IC50 values in the low nanomolar range.[9]

Cytotoxicity:

Beyond specific kinase inhibition, various pyrazolo[1,5-a]pyridine derivatives have demonstrated broad cytotoxic effects against a range of human cancer cell lines, including lung, breast, colon, and prostate cancer.[10]

Antimicrobial Activity: A New Frontier

The pyrazolo[1,5-a]pyridine scaffold has also shown significant promise in the development of novel antimicrobial agents.

  • Antitubercular Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed as potent anti-Mycobacterium tuberculosis (Mtb) agents, exhibiting low nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and drug-resistant strains.[11][12] The lead compound, 5k , demonstrated a significant reduction in bacterial burden in a mouse infection model.[11][12]

  • Antibacterial and Antifungal Activity: Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their broad-spectrum antibacterial and antifungal activities.[13][14][15][16][17] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[13]

Central Nervous System (CNS) Modulation

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to the modulation of CNS targets, particularly the GABA-A receptor.

  • GABA-A Receptor Modulation: Pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have been extensively studied as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic and sedative drugs.[18][19][20][21][22] These compounds can act as partial agonists, inverse partial agonists, or null modulators, depending on their substitution patterns.[18]

Other Therapeutic Areas
  • EP1 Receptor Antagonism: Novel pyrazolo[1,5-a]pyridine derivatives have been developed as orally active EP1 receptor antagonists for the potential treatment of overactive bladder.[23]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative pyrazolo[1,5-a]pyridine derivatives across various targets.

Table 1: Anticancer Activity - Kinase Inhibition

Compound/SeriesTarget KinaseIC50Cell Line/AssayReference
Pyrazolo[1,5-a]pyrimidine HitPim-152 µMBiochemical Assay[3]
Optimized Pim-1 InhibitorsPim-1Nanomolar rangeBiochemical Assay[3]
Compound 5xPI3K p110α0.9 nMBiochemical Assay[5]
Compound 18bCDK9--[8]
Compounds 8 and 9TrkA1.7 nMEnzymatic Inhibition[9]
Compounds 20 and 21NTRK>0.02 nM-[9]
Compounds 23 and 24TRKA0.1 nM and 0.2 nMKM12 cell-based[9]
Compound 20e (IHMT-PI3K-315)PI3Kγ4.0 nMBiochemical Assay[6]
Compound 20e (IHMT-PI3K-315)PI3Kδ9.1 nMBiochemical Assay[6]

Table 2: Antimicrobial Activity

Compound/SeriesOrganismMICReference
Pyrazolo[1,5-a]pyridine-3-carboxamidesM. tuberculosis H37RvLow nanomolar[11][12]
Pyrazolo[1,5-a]pyrimidine-3-carboxamidesDrug-resistant MtbLow nanomolar[11][12]
Compounds 8b, 10e, 10i, 10nGram-positive & Gram-negative bacteria-[13]
Compound 7b-IC50= 0.213 µg/ml (RNA polymerase inhibition)[14]
3-(4-methoxybenzyl)-linked pyrazolopyrimidinesVarious bacteria2.6-2.8 µM[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Kinase Inhibition Assays

General Protocol for Pim-1 Kinase Inhibition Assay: The inhibitory activity against Pim-1 kinase is typically determined using a radiometric filter binding assay or a fluorescence-based assay. A general procedure involves:

  • Incubation of the recombinant Pim-1 enzyme with the test compound at various concentrations in a suitable buffer.

  • Addition of a substrate peptide and ATP (often radiolabeled [γ-³³P]ATP).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

  • The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Broth Microdilution Method for M. tuberculosis:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microplate containing a suitable growth medium (e.g., Middlebrook 7H9 broth).

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for several days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cell-Based Assays

Cell Proliferation Assay (SRB Assay):

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • The cells are then fixed with trichloroacetic acid (TCA).

  • After washing, the fixed cells are stained with sulforhodamine B (SRB) dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability.

  • GI50 (growth inhibition of 50%) values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazolo[1,5-a]pyridine derivatives are mediated through their interaction with specific signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pyrazolo[1,5-a]pyridine-based PI3K inhibitors block the phosphorylation of Akt, a downstream effector of PI3K, thereby inhibiting the pro-survival signals and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Pyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

GABA-A Receptor Modulation Workflow

The interaction of pyrazolo[1,5-a]quinazoline derivatives with the GABA-A receptor can be investigated through a combination of in silico, in vitro, and electrophysiological methods.

GABAA_Workflow Design Compound Design & Synthesis Docking Molecular Docking (GABA-A Receptor) Design->Docking In Silico Screening Binding Radioligand Binding Assay Design->Binding In Vitro Screening Electrophysiology Two-Electrode Voltage Clamp (Xenopus Oocytes) Binding->Electrophysiology Functional Characterization SAR SAR Analysis & Lead Optimization Electrophysiology->SAR Data for Optimization SAR->Design Iterative Refinement

References

Potential Therapeutic Targets of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional conformation and electronic properties make it a versatile building block for designing targeted therapeutic agents.[1] Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, as a key intermediate and active pharmacophore, presents significant opportunities for drug discovery across various therapeutic areas, including oncology, neurology, and inflammatory diseases.[3] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Core Therapeutic Targets and Mechanisms of Action

Research into derivatives of the pyrazolo[1,5-a]pyridine core has identified several key protein targets. While specific inhibitory data for this compound is limited in the public domain, its structural analogs have shown potent activity against several enzyme families, suggesting its potential as a foundational molecule for developing more potent and selective inhibitors.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is crucial for regulating cell proliferation, growth, migration, and survival.[4] Its overactivity is implicated in various cancers and inflammatory diseases.[4] Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of PI3K isoforms, particularly the p110α and PI3Kδ isoforms.[4][5]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the PI3K enzyme. This binding event prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling cascades, such as the Akt/PKB pathway.[5] The inhibition of this pathway ultimately leads to decreased cell proliferation and survival.[5]

Signaling Pathway: PI3K/Akt

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

C-Terminal Src Kinase (CSK)

CSK is a critical negative regulator of Src-family kinases (SFKs), such as LCK, which play a key role in T-cell activation.[6] Inhibition of CSK is a promising strategy in immuno-oncology to enhance the anti-tumor immune response.[6][7] Pyrazolo[1,5-a]pyridine derivatives have been developed as potent CSK inhibitors.[6]

Mechanism of Action: By inhibiting CSK, these compounds prevent the inhibitory phosphorylation of LCK at Tyr505.[6] This maintains LCK in its active conformation, thereby augmenting T-cell receptor (TCR) signaling and enhancing T-cell activation and proliferation in response to antigens.[6]

Signaling Pathway: T-Cell Receptor (TCR) and CSK Regulation

TCR_CSK_Pathway TCR T-Cell Receptor (TCR) LCK_active LCK (active) TCR->LCK_active Activation Antigen Antigen Antigen->TCR LCK_inactive LCK (inactive) -P-Tyr505 LCK_active->LCK_inactive ZAP70 ZAP-70 LCK_active->ZAP70 Phosphorylation Downstream Downstream Signaling ZAP70->Downstream TCell_Activation T-Cell Activation Downstream->TCell_Activation CSK CSK CSK->LCK_active Phosphorylation on Tyr505 Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->CSK Inhibition

Caption: Regulation of T-cell activation by CSK and its inhibition by Pyrazolo[1,5-a]pyridine derivatives.

Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a key regulator of both the cell cycle and transcription.[8] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also part of the general transcription factor TFIIH.[8] CDK7 has emerged as a promising target in cancer therapy, particularly in aggressive malignancies like pancreatic ductal adenocarcinoma.[8] Pyrazolo[1,5-a]-1,3,5-triazine derivatives, which are structurally related to pyrazolo[1,5-a]pyridines, have shown potent CDK7 inhibition.[8]

Mechanism of Action: These inhibitors act by binding to the ATP-binding pocket of CDK7, preventing its kinase activity. This leads to a dual effect: disruption of the cell cycle through the inhibition of CDK activation and suppression of transcription of key oncogenes by inhibiting RNA polymerase II phosphorylation.[8]

Quantitative Data on Pyrazolo[1,5-a]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrazolo[1,5-a]pyridine derivatives against their respective targets. It is important to note that these are not data for this compound itself but for more complex analogs, demonstrating the potential of the core scaffold.

Table 1: PI3K Inhibition

Compound Target IC50 (nM) Assay Type Reference

| 5x | p110α | 0.9 | Biochemical |[5] |

Table 2: CSK Inhibition

Compound Target IC50 (nM) EC50 (nM) Assay Type Reference

| 7 | CSK | 5 | 49 | HTRF Assay, Cellular ZAP-70 Assay |[6] |

Table 3: CDK7 Inhibition (Pyrazolo[1,5-a]-1,3,5-triazine derivatives)

Compound Series Target IC50 Range (µM) Assay Type Reference

| Indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazines | CDK7 | 0.19 - 1.58 | Antiproliferative |[8] |

Experimental Protocols

Detailed experimental protocols are essential for the validation and further development of potential therapeutic agents. Below are generalized methodologies for key assays based on published studies of pyrazolo[1,5-a]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.

  • Compound Preparation: Test compounds are dissolved in 100% DMSO to create stock solutions. Serial dilutions are then prepared in the appropriate reaction buffer.

  • Kinase Reaction Mixture: The recombinant target kinase is diluted in a reaction mixture containing a reaction buffer (e.g., Tris buffer), a substrate (e.g., a peptide or lipid substrate like PIP2 for PI3K), and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the diluted compound solutions.

    • Add the kinase reaction mixture to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time.

  • Detection: The kinase activity is measured by quantifying the amount of product formed or the amount of ATP consumed. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based assays: Using technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or assays that measure the amount of ADP produced (e.g., ADP-Glo).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (Serial in DMSO/Buffer) Plate_Loading Load Compounds & Kinase Mix into 96-well Plate Compound_Prep->Plate_Loading Kinase_Mix Kinase Reaction Mix (Enzyme, Substrate, ATP) Kinase_Mix->Plate_Loading Incubation Incubate at Controlled Temperature Plate_Loading->Incubation Detection Measure Kinase Activity (e.g., HTRF, ADP-Glo) Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50_Calc IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Calc

Caption: A generalized workflow for determining the IC50 of an inhibitor in an in vitro kinase assay.

Other Potential Therapeutic Applications

Beyond the primary targets discussed, the pyrazolo[1,5-a]pyridine scaffold has shown promise in other therapeutic areas:

  • Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have exhibited potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with low nanomolar Minimum Inhibitory Concentration (MIC) values.[1][2]

  • EP1 Receptor Antagonists: Novel pyrazolo[1,5-a]pyridine derivatives have been identified as nanomolar-level antagonists of the EP1 receptor, with potential applications in treating overactive bladder.

  • Positive Allosteric Modulators (PAMs) of mGlu4: A pyrazolo[4,3-b]pyridin-3-amine derivative has been characterized as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which is a target for Parkinson's disease.[9]

Conclusion and Future Directions

This compound is a valuable starting point for the development of novel therapeutics. The broader family of pyrazolo[1,5-a]pyridine derivatives has demonstrated significant activity against a range of high-value therapeutic targets, most notably protein kinases such as PI3K, CSK, and CDK7. The compiled data and methodologies in this guide underscore the therapeutic potential of this chemical scaffold.

Future research should focus on:

  • Synthesis and Profiling: Synthesizing and screening a focused library of derivatives based on the this compound core against a panel of kinases and other relevant targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Advancing the most promising compounds into preclinical in vivo models of cancer, inflammatory diseases, and neurological disorders to validate their therapeutic potential.

By leveraging the foundational knowledge of the pyrazolo[1,5-a]pyridine scaffold, researchers can accelerate the discovery and development of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of an amine substituent at the 3-position, in particular, serves as a key pharmacophore and a versatile synthetic handle for the further functionalization and development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of pyrazolo[1,5-a]pyridine derivatives, with a focus on obtaining 3-amino substituted analogs and their subsequent conversion to the corresponding hydrochloride salts for improved solubility and handling. The presented methodology is based on an efficient, one-pot cyclocondensation reaction.

Overview of the Synthetic Strategy

The synthesis of the pyrazolo[1,5-a]pyridine core is achieved through a cross-dehydrogenative coupling reaction. This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds in the presence of acetic acid and molecular oxygen. This approach is advantageous due to its operational simplicity and the use of readily available starting materials. The resulting amino-substituted pyrazolo[1,5-a]pyridine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Amino-pyrazolo[1,5-a]pyridine Derivatives

This protocol outlines an efficient method for the synthesis of various substituted pyrazolo[1,5-a]pyridine derivatives through a one-pot reaction.[1][2]

Materials:

  • 1-amino-2-imino-pyridines (3 mmol)

  • 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, methyl propionylacetate) (3 mmol)

  • Ethanol (10 mL)

  • Acetic acid (1.08 g, 6 equivalents)

  • Oxygen atmosphere (1 atm)

Procedure:

  • In a suitable reaction vessel, prepare a solution of the appropriate 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equivalents) to the solution.

  • Stir the reaction mixture at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the crystalline product that forms by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]

Protocol 2: Formation of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride Salt

This is a general procedure for the conversion of the synthesized amino-substituted pyrazolo[1,5-a]pyridine to its hydrochloride salt.

Materials:

  • Pyrazolo[1,5-a]pyridin-3-amine derivative

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or concentrated HCl)

Procedure:

  • Dissolve the purified pyrazolo[1,5-a]pyridin-3-amine derivative in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (typically 1.1 to 1.2 equivalents) dropwise while stirring.

  • Continue stirring in the ice bath for 30-60 minutes, or until precipitation is complete.

  • Collect the resulting solid by filtration.

  • Wash the solid with a small amount of cold anhydrous solvent.

  • Dry the hydrochloride salt under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized 7-Amino-pyrazolo[1,5-a]pyridine derivatives.

Compound IDR1R2R3Yield (%)Melting Point (°C)
4a CH₃C₆H₅CO₂Et94228-229
4d CH₃4-ClC₆H₄CO₂Et90245-246
4h C₆H₅4-CH₃C₆H₄CO₂Et87273-274
4n C₂H₅4-CH₃C₆H₄CO₂Me91220-221
4o C₂H₅4-CH₃OC₆H₄CO₂Me84198-199
4p C₂H₅4-ClC₆H₄CO₂Me93238-239

Data extracted from ACS Omega 2019, 4, 10, 14389–14401.[1]

Visualizations

Reaction Scheme: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-amino-2-iminopyridine N-amino-2-iminopyridine Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine derivative N-amino-2-iminopyridine->Pyrazolo_pyridine + N-amino-2-iminopyridine->Pyrazolo_pyridine 1,3-dicarbonyl 1,3-dicarbonyl compound 1,3-dicarbonyl->Pyrazolo_pyridine 1,3-dicarbonyl->Pyrazolo_pyridine Reagents Acetic Acid, O₂ Reagents->Pyrazolo_pyridine AcOH, O₂ Solvent_Temp Ethanol, 130°C Solvent_Temp->Pyrazolo_pyridine EtOH, 130°C

Caption: General reaction scheme for the synthesis of Pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve N-amino-2-iminopyridine and 1,3-dicarbonyl compound in Ethanol start->dissolve add_acid Add Acetic Acid dissolve->add_acid heat Heat at 130°C under O₂ for 18 hours add_acid->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter recrystallize Recrystallize from appropriate solvent filter->recrystallize hcl_formation Dissolve in anhydrous solvent and add HCl solution recrystallize->hcl_formation filter_salt Filter to collect Hydrochloride Salt hcl_formation->filter_salt dry Dry under Vacuum filter_salt->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Screening Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential as a potent and selective inhibitor of various protein kinases.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, pyrazolo[1,5-a]pyridine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including C-Terminal Src Kinase (CSK), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[2][3][4]

These application notes provide a comprehensive guide for the initial screening of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride as a potential kinase inhibitor. This document outlines protocols for both biochemical and cell-based assays to assess its inhibitory activity and provides examples of data presentation and visualization of relevant signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

While specific inhibitory data for this compound is not widely available in the public domain, the following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. This data is crucial for understanding the potential of the core scaffold and for prioritizing kinases to screen against.

Table 1: Biochemical Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 7CSKHTRF Assay5[2]
Compound 5xPI3KαBiochemical Assay0.9[3]
Compound 4k (BS-194)CDK2Biochemical Assay3[5]
Compound 4k (BS-194)CDK1Biochemical Assay30[5]
Compound 4k (BS-194)CDK9Biochemical Assay90[5]
Compound 6tCDK2In vitro enzymatic assay90[6]
Compound 6sTRKAIn vitro enzymatic assay450[6]
Compound 9bEGFRBiochemical Assay8.4[7]
Compound 28TrkABiochemical Assay0.17[8]
Compound 28TrkBBiochemical Assay0.07[8]
Compound 28TrkCBiochemical Assay0.07[8]

Table 2: Cellular Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDCell LineAssay TypeEC50 (nM)Target PathwayReference
Compound 7JurkatZAP-70 Phosphorylation49CSK/TCR Signaling[2]
Compound 5xHCT-116Cell ProliferationNot ReportedPI3K/Akt Signaling[3]
Compound 4k (BS-194)Various (Mean GI50)Cell Proliferation280Cell Cycle[5]
Compound 11MCF-7Antiproliferative AssayGI% = 62.5Not Specified[7]

Experimental Protocols

The following are detailed protocols for biochemical and cell-based assays that can be adapted for screening this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9]

Materials:

  • This compound

  • Recombinant Kinase of Interest (e.g., CSK, PI3K, CDK2)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted compound, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[10]

  • Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[10]

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[10]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[10]

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[10]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)

This assay determines the effect of the inhibitor on the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • This compound

  • Cancer cell line expressing the target kinase (e.g., Jurkat for CSK, HCT-116 for PI3K)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein for the target substrate)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a predetermined time. Include a vehicle (DMSO) control.[11]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse the cells with ice-cold lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[11]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal.[11]

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[10]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially targeted by pyrazolo[1,5-a]pyridine derivatives.

CSK_Signaling_Pathway TCR TCR LCK_inactive LCK (inactive) pY505 TCR->LCK_inactive Activation LCK_active LCK (active) pY394 LCK_inactive->LCK_active LCK_active->LCK_inactive ZAP70 ZAP-70 LCK_active->ZAP70 Phosphorylation CSK CSK CSK->LCK_active Downstream Downstream Signaling ZAP70->Downstream Inhibitor Pyrazolo[1,5-a]pyridin-3-amine hydrochloride Inhibitor->CSK Inhibition

Caption: C-Terminal Src Kinase (CSK) Signaling Pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Cell Survival, Growth, Proliferation Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridin-3-amine hydrochloride Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway.

BRAF_MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyridin-3-amine hydrochloride Inhibitor->BRAF Inhibition

Caption: B-Raf/MEK/ERK Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Biochemical_Assay_Workflow Start Start PrepCompound Prepare serial dilution of Pyrazolo[1,5-a]pyridin-3-amine HCl Start->PrepCompound PlateSetup Add compound, controls, and kinase to 384-well plate PrepCompound->PlateSetup Preincubation Pre-incubate at room temperature PlateSetup->Preincubation InitiateReaction Initiate reaction with ATP/substrate mix Preincubation->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate Detect Add ADP-Glo™ reagent and measure luminescence Incubate->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End

Caption: Biochemical Kinase Assay Workflow.

Cellular_Assay_Workflow Start Start SeedCells Seed cells in 6-well plates Start->SeedCells TreatCells Treat cells with Pyrazolo[1,5-a]pyridin-3-amine HCl SeedCells->TreatCells LyseCells Lyse cells and quantify protein TreatCells->LyseCells SDSPAGE Perform SDS-PAGE and Western Blot transfer LyseCells->SDSPAGE AntibodyIncubation Incubate with primary and secondary antibodies SDSPAGE->AntibodyIncubation Detect Add ECL substrate and capture signal AntibodyIncubation->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: Cellular Kinase Assay Workflow.

References

Application of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a key chemical scaffold in the development of novel antitubercular agents. While the direct antitubercular activity of this specific salt is not extensively documented, its role as a crucial synthetic intermediate for a class of highly potent pyrazolo[1,5-a]pyridine-3-carboxamides is well-established in medicinal chemistry literature. These derivatives have demonstrated remarkable efficacy against both drug-susceptible and multi-drug resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

This document provides a comprehensive overview of the application of the pyrazolo[1,5-a]pyridine scaffold, stemming from the foundational amine hydrochloride, in antitubercular drug discovery. It includes quantitative data on the activity of key derivatives, detailed experimental protocols for their evaluation, and visualizations of synthetic pathways and mechanisms of action.

Data Presentation: Antitubercular Activity and Cytotoxicity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

The following tables summarize the in vitro activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which are synthesized from the pyrazolo[1,5-a]pyridine core. The data highlights the potent activity against various Mtb strains and the selectivity over mammalian cells.

Table 1: In Vitro Antitubercular Activity against Mtb H37Rv and Cytotoxicity

Compound IDMIC against Mtb H37Rv (μg/mL)IC50 against Vero Cells (μg/mL)Selectivity Index (SI = IC50/MIC)
5a 0.024>50>2083
5b 0.029>50>1724
5k 0.004>50>12500
5l 0.027>50>1851
6j <0.002>50>25000

Data sourced from multiple studies on pyrazolo[1,5-a]pyridine-3-carboxamides.[1][2]

Table 2: Activity of Representative Compounds against Drug-Resistant Mtb Strains

Compound IDMIC against rINH Mtb (μg/mL)MIC against rRMP Mtb (μg/mL)
6j <0.002<0.002
6a 0.013<0.002
6b 0.007<0.002
6c 0.029<0.002

rINH: Isoniazid-resistant; rRMP: Rifampicin-resistant. Data is indicative of the scaffold's potential to combat drug resistance.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of new derivatives based on the pyrazolo[1,5-a]pyridin-3-amine scaffold.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method to determine the MIC of a compound against replicating Mtb.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Alamar Blue reagent

  • Tween 80 (20%)

  • Test compounds and control drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Add 100 µL of Mtb inoculum (adjusted to a McFarland standard of 1.0 and diluted 1:20) to each well.

  • Include a drug-free control well (inoculum only) and a sterile control well (medium only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 2: Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

This assay determines the cytotoxicity of compounds against a mammalian cell line (e.g., Vero cells).

Materials:

  • 96-well microplates

  • Vero cells (or other suitable mammalian cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Cell Counting Kit-8 (CCK-8) solution

  • Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

  • Seed 100 µL of Vero cell suspension (e.g., 5 x 10^4 cells/mL) into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic route for producing active pyrazolo[1,5-a]pyridine-3-carboxamides, where this compound serves as a key building block or is derived from a common intermediate.

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides Pyridine Substituted Pyridine N_Amination N-Amination (e.g., with DNPH or MSH) Pyridine->N_Amination Cycloaddition 1,3-Bipolar Cycloaddition (with ethyl propiolate) N_Amination->Cycloaddition Carboxylate Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Carboxylate Hydrolysis Hydrolysis Carboxylate->Hydrolysis Carboxylic_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amidation (with various primary amines) Carboxylic_Acid->Amidation Final_Compound Active Pyrazolo[1,5-a]pyridine-3-carboxamides Amidation->Final_Compound

Caption: General synthetic scheme for pyrazolo[1,5-a]pyridine-3-carboxamides.

Mechanism of Action: Inhibition of Mtb Respiratory Chain

Pyrazolo[1,5-a]pyridine derivatives have been shown to target the QcrB subunit of the cytochrome bcc complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, leading to bacterial cell death.

G cluster_moa Mechanism of Action: Inhibition of Mtb Respiration Menaquinol Menaquinol (MQH2) Complex_III Cytochrome bcc Complex (Complex III) Menaquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_Gradient Proton Motive Force Complex_III->Proton_Gradient H+ pumping QcrB QcrB Subunit Complex_IV Cytochrome aa3 Oxidase (Complex IV) Cytochrome_c->Complex_IV e- Water H2O Complex_IV->Water Complex_IV->Proton_Gradient H+ pumping Oxygen O2 Oxygen->Complex_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Pyridine->QcrB Inhibits

Caption: Inhibition of the Mtb electron transport chain by pyrazolo[1,5-a]pyridines.

Conclusion

This compound is a valuable starting material for the synthesis of a promising class of antitubercular agents. The resulting pyrazolo[1,5-a]pyridine-3-carboxamides exhibit potent activity against drug-sensitive and drug-resistant Mtb strains by inhibiting the respiratory cytochrome bcc complex. The provided data and protocols serve as a foundational resource for researchers engaged in the discovery and development of new tuberculosis therapies based on this privileged scaffold.

References

Application Notes and Protocols for the Cellular Characterization of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various analogs of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and modulators of other cellular targets.[1][2][3][4] Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, as a member of this family, represents a promising candidate for further investigation in various cellular contexts.

These application notes provide a general framework for the initial cellular characterization of this compound. The following protocols for fundamental cellular assays are intended as a starting point and should be optimized for the specific cell lines and experimental conditions used.

Putative Signaling Pathways

Based on the known activities of related pyrazolo[1,5-a]pyridine compounds, which often target protein kinases, two key signaling pathways for initial investigation are the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazolo Pyrazolo[1,5-a]pyridin-3-amine hydrochloride Pyrazolo->PI3K potential inhibition

Caption: Potential interaction of this compound with the PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Pyrazolo Pyrazolo[1,5-a]pyridin-3-amine hydrochloride Pyrazolo->Raf potential inhibition

Caption: Potential interaction of this compound with the MAPK/ERK signaling pathway.

Experimental Protocols

The following are generalized protocols for foundational cellular assays. Optimization of cell seeding densities, compound concentrations, and incubation times is critical for obtaining reliable and reproducible data.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[5][6][7][8]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for cell attachment Seed->Incubate1 Treat Treat with Pyrazolo compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., A549, MCF-7, HCT-116, PC-3)[4]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • This compound

  • Selected cell line(s)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16][17]

Materials:

  • This compound

  • Selected cell line(s)

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for the desired time.

  • Harvest the cells, wash with cold PBS, and resuspend the cell pellet.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72
Cell Line C24
48
72

Table 2: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
CompoundIC50/2
CompoundIC50
Compound2 x IC50

Table 3: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
CompoundIC50/2
CompoundIC50
Compound2 x IC50

Disclaimer

The protocols and information provided in these application notes are intended as a general guide. The biological activity and cellular effects of this compound have not been extensively characterized in the public domain. Therefore, all experimental conditions, including but not limited to, cell lines, compound concentrations, and incubation times, must be empirically determined and optimized by the end-user. The provided signaling pathways represent potential mechanisms of action based on related compounds and require experimental validation.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid bicyclic core and the presence of a reactive primary amine functionality make it an ideal scaffold for the construction of diverse molecular architectures. Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide spectrum of biological activities, positioning them as privileged structures in drug discovery programs targeting cancer, inflammation, neurological disorders, and infectious diseases.[1][2][3][4] The hydrochloride salt form offers improved solubility and stability, facilitating its use in various synthetic transformations.

Key Applications

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules, particularly through the derivatization of the 3-amino group. Common applications include:

  • Amide Bond Formation: The amino group readily undergoes acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding pyrazolo[1,5-a]pyridine-3-carboxamides. This is a widely employed strategy in the development of kinase inhibitors and other therapeutic agents.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamide derivatives, which are another important class of bioactive molecules.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea analogs, respectively.

  • Cross-Coupling Reactions: While less common for the amino group itself, the pyrazolo[1,5-a]pyridine core can be functionalized at other positions (e.g., after halogenation) using palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations to introduce further diversity.

Biological Relevance of Derivatives

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3][5] Notable targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trk), and Casein Kinase 2 (CK2).[5][6] Additionally, certain derivatives have been investigated as PDE4 activators for the treatment of disorders related to excessive cAMP signaling.[7] The structural diversity achievable from this compound allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Experimental Protocols

General Considerations for Handling this compound

This compound is a stable solid. However, for reactions involving the free amine, it is necessary to liberate the amine from its salt form. This is typically achieved by the addition of a suitable base, either as a separate workup step or, more commonly, in situ during the reaction. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

Representative Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid using a peptide coupling agent.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF (or DCM) are added the peptide coupling agent (e.g., PyBOP, 1.2 equivalents) and DIPEA (3.0 equivalents).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • This compound (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(pyrazolo[1,5-a]pyridin-3-yl)amide derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Table 1: Amide Coupling Reactions

Starting MaterialCoupling PartnerCoupling AgentBaseSolventTime (h)Yield (%)Reference
Pyrazolo[1,5-a]pyridine-3-carboxylic acidPrimary aminesHATUDIEADCM1270[8]
Pyrazolo[1,5-a]pyridin-3-amineBenzoic acidEDCI/HOBtTEADCM4874-77[9]
Pyrazolo[1,5-a]pyridine-3-carboxylic acidtert-butyl glycinateHATUDIEADCM1270[8]

Table 2: Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyridine Core

SubstrateCoupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl boronic acidsXPhosPdG2XPhosK3PO4Toluene/H2O10050-95N/A
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineBenzene-1,2-diaminePd2(dba)3XantphosCs2CO3Toluene11061[9]
5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidineBoronic acid pinacol esterPd(PPh3)4-Na2CO3DMEReflux55-61[9]

Visualizations

Experimental Workflow: Amide Synthesis

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification carboxylic_acid Carboxylic Acid (R-COOH) activated_intermediate Activated Intermediate carboxylic_acid->activated_intermediate in Anhydrous Solvent coupling_agent Coupling Agent (e.g., PyBOP) coupling_agent->activated_intermediate base1 Base (e.g., DIPEA) base1->activated_intermediate reaction_mixture Reaction Mixture activated_intermediate->reaction_mixture start Pyrazolo[1,5-a]pyridin-3-amine HCl start->reaction_mixture workup Aqueous Workup reaction_mixture->workup Stir at RT purification Column Chromatography workup->purification final_product Final Product N-(pyrazolo[1,5-a]pyridin-3-yl)amide purification->final_product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Signaling Pathway: Inhibition of CDK2 by a Pyrazolo[1,5-a]pyridine Derivative

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F releases S_phase S-Phase Entry E2F->S_phase activates transcription for inhibitor Pyrazolo[1,5-a]pyridine Derivative inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by a pyrazolo[1,5-a]pyridine-based inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Pyrazolo[1,5-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. These notes are intended to guide researchers in identifying and characterizing novel Pyrazolo[1,5-a]pyridine-based compounds with therapeutic potential.

Introduction to Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are a class of fused N-heterocyclic compounds that have shown a wide range of biological activities. Their versatile structure allows for extensive chemical modifications, making them an attractive scaffold for drug discovery. Notably, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, modulators of key signaling pathways, and agents with cytotoxic effects against cancer cell lines. High-throughput screening is a critical tool for efficiently evaluating large libraries of these derivatives to identify promising lead compounds for further development.

Application Note 1: Screening for Protein Kinase Inhibitors

Objective: To identify Pyrazolo[1,5-a]pyridine derivatives that inhibit the activity of specific protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2]

Principle: Many Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of protein kinases such as Pim-1, Flt-3, Tropomyosin receptor kinases (Trk), and Phosphoinositide 3-kinases (PI3K).[1][3][4] Biochemical assays are employed to measure the direct inhibitory effect of the compounds on purified kinase enzymes, while cell-based assays assess their activity within a cellular context.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents, including the kinase, substrate, ATP, and ADP-Glo™ reagents, according to the manufacturer's instructions.

  • Compound Plating: Dispense 2.5 µL of the Pyrazolo[1,5-a]pyridine derivatives at various concentrations into the wells of a 384-well assay plate. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution to each well.

    • Add 5 µL of a solution containing the substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Kinase Inhibition Assay (e.g., Phospho-Target Detection)

This assay measures the phosphorylation of a downstream target of the kinase within a cellular system. Inhibition of the kinase by a test compound will result in a decrease in the phosphorylation of its substrate.

Experimental Protocol:

  • Cell Seeding: Seed cells known to express the target kinase into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Pyrazolo[1,5-a]pyridine derivatives for a predetermined time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Phospho-Target Detection:

    • Use an ELISA-based or Western blot approach to detect the phosphorylated form of the target protein.

    • For HTS, homogeneous time-resolved fluorescence (HTRF) assays are often used for their high sensitivity and no-wash format.[2]

  • Data Acquisition: Measure the signal corresponding to the level of the phosphorylated protein.

  • Data Analysis: Normalize the signal to the total amount of the protein or a housekeeping protein. Calculate the EC50 value, representing the concentration of the compound that causes a 50% reduction in the phosphorylation of the target. For instance, some Pyrazolo[1,5-a]pyridine derivatives have shown potent inhibition of AKT S473 phosphorylation in cellular assays.[4]

Quantitative Data Summary:

Compound ClassTarget KinaseAssay TypeIC50/EC50Reference
Pyrazolo[1,5-a]pyrimidinePim-1Biochemical45 nM[5]
Pyrazolo[1,5-a]pyrimidineFlt-3Biochemical-[1]
Heteroaryl-substituted PPTrkEnzymatic< 10 nM[3]
Sulfonamide-substituted macrocyclic PPTrkA, TrkB, TrkCEnzymatic1.4 - 5.5 nM[3]
PyrazolopyridinePI3KγBiochemical4.0 nM[4]
PyrazolopyridinePI3KδBiochemical9.1 nM[4]
PyrazolopyridinePI3Kγ-mediated pAKT S473Cellular0.028 µM[4]
PyrazolopyridinePI3Kδ-mediated pAKT S473Cellular0.013 µM[4]

Signaling Pathway Diagram:

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation Pyrazolo_derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_derivative->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Application Note 2: Screening for Anticancer Activity

Objective: To identify Pyrazolo[1,5-a]pyridine derivatives with cytotoxic or antiproliferative activity against various cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[6] It is a reliable and sensitive method for high-throughput screening of potential anticancer compounds.

Experimental Protocol: High-Throughput SRB Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, HCT-116) in 96-well plates and allow them to attach for 24 hours.[6]

  • Compound Addition: Add serial dilutions of the Pyrazolo[1,5-a]pyridine derivatives to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (Growth Inhibition 50) value.

Quantitative Data Summary:

Compound ClassCell LineAssay TypeMIC/IC50Reference
Pyrazolo[1,5-a]pyridine-3-carboxamideMtb H37RvMABA< 0.002–0.381 µg/mL[7]
Pyrazolo[1,5-a]pyridine-3-carboxamideINH-resistant MtbMABA< 0.002–0.465 µg/mL[7]
Pyrazolo[1,5-a]pyridine-3-carboxamideRMP-resistant MtbMABA< 0.002–0.004 µg/mL[7]
Pyrazolo[1,5-a]pyridine-3-carboxamideVero Cells (Cytotoxicity)-3.15 to >50 µg/mL[7]

Experimental Workflow Diagram:

HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library Pyrazolo[1,5-a]pyridine Compound Library Plate_Replication Compound Plate Replication & Dilution Compound_Library->Plate_Replication Compound_Addition Addition of Compounds to Cells Plate_Replication->Compound_Addition Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding in Microplates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation (48-72h) Compound_Addition->Incubation Assay_Execution Execution of Cytotoxicity Assay (e.g., SRB) Incubation->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition, Z-factor) Data_Acquisition->Primary_Analysis Hit_Identification Hit Identification Primary_Analysis->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Application Note 3: Screening for Aryl Hydrocarbon Receptor (AHR) Antagonism

Objective: To identify Pyrazolo[1,5-a]pyridine derivatives that act as antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor involved in cancer immunology.[8]

Principle: A luciferase reporter gene assay is used to assess the ability of compounds to inhibit the transcriptional activity of AHR.[8] In this assay, cells are engineered to express a luciferase reporter gene under the control of an AHR-responsive promoter. Activation of AHR by an agonist leads to the expression of luciferase, which can be measured as a luminescent signal. An antagonist will block this activation.

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection and Seeding: Co-transfect a suitable cell line (e.g., HepG2) with an AHR expression vector and a luciferase reporter vector containing AHR response elements. Seed the transfected cells into 96-well plates.

  • Compound and Agonist Addition: Treat the cells with the Pyrazolo[1,5-a]pyridine derivatives at various concentrations in the presence of a known AHR agonist (e.g., TCDD).

  • Incubation: Incubate the plates for 24 hours to allow for AHR activation and luciferase expression.

  • Luciferase Assay:

    • Remove the medium and add a luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Calculate the percentage of inhibition of AHR activation for each compound concentration.

    • Determine the IC50 value. A Pyrazolo[1,5-a]pyrimidine-based AHR antagonist has been identified with an IC50 of 650 nM, which was further optimized to 31 nM.[8]

Logical Relationship Diagram:

AHR_Antagonism_Logic cluster_activation AHR Activation cluster_inhibition Antagonistic Action AHR_Agonist AHR Agonist (e.g., TCDD) AHR Aryl Hydrocarbon Receptor (AHR) AHR_Agonist->AHR AHR_Activation AHR Activation & Nuclear Translocation AHR->AHR_Activation XRE Xenobiotic Response Element (XRE) Binding AHR_Activation->XRE Luciferase_Expression Luciferase Gene Expression XRE->Luciferase_Expression Luminescence Luminescent Signal Luciferase_Expression->Luminescence Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine Antagonist Pyrazolo_Derivative->AHR Blocks Binding No_Luminescence Reduced/No Luminescent Signal Pyrazolo_Derivative->No_Luminescence

Caption: AHR Antagonist Screening Logic.

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyridin-3-amine hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride for use in a variety of in vitro research applications. Due to the limited availability of specific solubility data for this compound, the following protocols are based on common laboratory practices for heterocyclic compounds and information gathered on related pyrazolo[1,5-a]pyridine derivatives.

Compound Information

This compound and its derivatives are recognized as versatile building blocks in the synthesis of bioactive molecules, with applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The hydrochloride salt form is intended to enhance solubility in aqueous solutions.[1] Commercial sources describe the dihydrochloride form as an off-white to pinkish solid, which should be stored at 0-8°C.[1]

Solubility and Stock Solution Preparation

The solubility of a compound can be influenced by various factors, including the purity of the compound, temperature, and the pH of the solvent. Therefore, it is recommended to perform a small-scale solubility test before preparing a large stock solution.

Recommended Solvents

Based on literature for similar compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.

  • Ethanol (EtOH): Often used in the preparation of stock solutions for compounds with moderate polarity.

  • Phosphate-Buffered Saline (PBS) or other aqueous buffers: For preparing working solutions from a high-concentration organic stock. Direct dissolution in aqueous buffers may be limited.

Quantitative Solubility Data
SolventRecommended Starting ConcentrationObservations
DMSO10-50 mMExpected to have good solubility.
Ethanol5-25 mMMay have moderate to good solubility.
Water/PBS (pH 7.4)1-5 mMSolubility may be limited despite the hydrochloride salt.

Note: The user should determine the actual solubility through experimentation.

Experimental Protocols

Protocol for Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₇H₈ClN₃) is approximately 169.61 g/mol . For the dihydrochloride form (C₇H₉Cl₂N₃), the molecular weight is approximately 206.07 g/mol .[1] Ensure you are using the correct molecular weight based on the product data sheet. For a 10 mM stock solution in 1 mL of DMSO, you would need 1.70 mg of the monohydrochloride or 2.06 mg of the dihydrochloride.

  • Weigh the compound: Carefully weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be used if the compound does not dissolve readily.

  • Visually inspect for complete dissolution: Ensure that no solid particles are visible in the solution. If necessary, continue vortexing or warming.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

This protocol describes the preparation of a working solution from the high-concentration DMSO stock for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile tubes

  • Pipettes

Procedure:

  • Determine the final desired concentration: For example, to prepare a 100 µM working solution.

  • Perform serial dilutions: It is recommended to perform serial dilutions to minimize the concentration of DMSO in the final working solution. A common practice is to keep the final DMSO concentration below 0.5% (v/v) in cell culture to avoid solvent-induced cytotoxicity.

  • Example Dilution: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:

    • Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or buffer.

    • Mix thoroughly by gentle pipetting.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solution to account for any effects of the solvent on the experimental system.

  • Use immediately: It is best to prepare fresh working solutions for each experiment.

Stability and Storage

  • Solid Compound: Store at 0-8°C as recommended by suppliers.[1][2]

  • Stock Solutions: Store in tightly sealed vials at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Working Solutions: Prepare fresh for each experiment and do not store for extended periods in aqueous solutions, as the stability has not been determined.

Visualizations

Experimental Workflow for Compound Dissolution and Use

The following diagram illustrates the general workflow for preparing and using this compound in in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -20°C/-80°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute Dilute in Assay Medium/Buffer thaw_stock->dilute use_now Use Immediately in Assay dilute->use_now treat_cells Treat Cells/System use_now->treat_cells vehicle_control Vehicle Control (DMSO) use_now->vehicle_control incubate Incubate treat_cells->incubate vehicle_control->incubate readout Measure Endpoint incubate->readout

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Context

While a specific signaling pathway for the parent compound is not well-defined in the literature, its derivatives have been investigated as inhibitors of the PI3K/Akt pathway, which is crucial in cell survival and proliferation. The following diagram illustrates a simplified PI3K/Akt signaling pathway that could be a target for derivatives of this compound.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival, Proliferation Downstream->Response Compound Pyrazolo[1,5-a]pyridine Derivative Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a potential target for derivatives.

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyridin-3-amine hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic amine belonging to the pyrazolopyridine class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific research on the hydrochloride salt in neurological disorders is emerging, the broader pyrazolopyridine scaffold has been identified as a key pharmacophore in the development of agents targeting the central nervous system (CNS). Derivatives have shown promise as modulators of various neurological targets, including glutamate receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric conditions such as Parkinson's disease, epilepsy, and schizophrenia.

These application notes provide a framework for investigating the potential of this compound as a modulator of neurological pathways, with a focus on its hypothetical activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The protocols outlined below are based on established methodologies for characterizing similar compounds and can be adapted to explore the specific effects of this compound.

Potential Mechanism of Action: mGluR4 Positive Allosteric Modulation

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. As a presynaptic receptor, its activation typically leads to a decrease in the release of neurotransmitters such as glutamate and GABA. Positive allosteric modulators of mGluR4 do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulatory activity offers a more subtle and physiologically relevant approach to therapeutic intervention compared to direct agonists. In the context of Parkinson's disease, enhancing mGluR4 activity in the basal ganglia is a promising strategy for alleviating motor symptoms.

Below is a diagram illustrating the hypothetical signaling pathway of mGluR4 modulation.

mGluR4_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates Pyrazolo_Compound Pyrazolo[1,5-a]pyridin-3-amine hydrochloride (PAM) Pyrazolo_Compound->mGluR4 Enhances Binding AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_ion Ca2+ Vesicle Glutamate Vesicle Ca_ion->Vesicle Triggers Fusion Glutamate_release Reduced Glutamate Release

Hypothetical mGluR4 Signaling Pathway Modulation

Data Presentation

The following tables present hypothetical data for this compound, illustrating how quantitative results from the described experimental protocols could be structured for clear comparison.

Table 1: In Vitro Activity at Human mGluR4

ParameterValueAssay
EC50 (PAM activity) 150 nM[35S]GTPγS Binding
Fold-shift of Glutamate EC50 8-fold[35S]GTPγS Binding
Selectivity >100-fold vs. other mGluRsRadioligand Binding Panel
Solubility (PBS, pH 7.4) 50 µMKinetic Solubility Assay
Microsomal Stability (Human) t1/2 > 60 minLiver Microsomal Stability Assay

Table 2: In Vivo Efficacy in Haloperidol-Induced Catalepsy Model in Rats

Treatment GroupDose (mg/kg, p.o.)Catalepsy Score (seconds)% Reversal of Catalepsy
Vehicle -180 ± 150%
L-DOPA (Standard) 10045 ± 875%
Pyrazolo[1,5-a]pyridin-3-amine HCl 1150 ± 1217%
Pyrazolo[1,5-a]pyridin-3-amine HCl 395 ± 1047%
Pyrazolo[1,5-a]pyridin-3-amine HCl 1060 ± 967%

Table 3: Neuroprotective Effect in Primary Cortical Neurons (Glutamate-Induced Excitotoxicity Model)

TreatmentConcentration (µM)Neuronal Viability (% of Control)LDH Release (% of Maximum)
Control -100 ± 55 ± 1
Glutamate (100 µM) -45 ± 485 ± 6
Glutamate + Cmpd (1 µM) 160 ± 560 ± 5
Glutamate + Cmpd (5 µM) 578 ± 635 ± 4
Glutamate + Cmpd (10 µM) 1085 ± 525 ± 3

Experimental Protocols

Protocol 1: In Vitro [35S]GTPγS Binding Assay for mGluR4 PAM Activity

This functional assay measures the activation of G-proteins coupled to mGluR4 upon agonist binding, which is potentiated by a PAM.

Materials:

  • HEK293 cells stably expressing human mGluR4.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • L-glutamic acid.

  • This compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Scintillation cocktail and microplates.

  • Glass fiber filter mats.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hmGluR4 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 48,000 x g for 20 min at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Assay:

    • In a 96-well plate, add 20 µL of assay buffer, 20 µL of test compound (Pyrazolo[1,5-a]pyridin-3-amine HCl) at various concentrations, and 20 µL of a sub-maximal concentration of glutamate (e.g., EC20).

    • Add 20 µL of [35S]GTPγS (final concentration ~0.1 nM) and 20 µL of GDP (final concentration ~30 µM).

    • Initiate the reaction by adding 20 µL of cell membranes (~10-20 µg protein).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS).

    • Plot the percentage of maximal stimulation against the log concentration of the test compound to determine the EC50 for PAM activity.

    • To determine the fold-shift, perform a glutamate dose-response curve in the presence and absence of a fixed concentration of the test compound.

Protocol 2: In Vivo Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of a test compound. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility.

Materials:

  • Male Wistar rats (200-250 g).

  • Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid).

  • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • L-DOPA/Benserazide as a positive control.

  • Catalepsy bar (a horizontal wooden bar, 1 cm in diameter, elevated 9 cm from the surface).

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize rats to the experimental room for at least one week before the experiment.

  • Dosing:

    • Administer the test compound (Pyrazolo[1,5-a]pyridin-3-amine HCl) or vehicle orally (p.o.).

    • After 30 minutes, administer haloperidol (1 mg/kg, intraperitoneally, i.p.).

    • The positive control group receives L-DOPA/Benserazide.

  • Catalepsy Assessment:

    • At 30, 60, 90, and 120 minutes post-haloperidol injection, place the rat's forepaws on the elevated bar.

    • Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).

    • A cut-off time of 180 seconds is typically used.

  • Data Analysis:

    • Record the descent latency for each rat at each time point.

    • Compare the mean descent latencies between the treatment groups and the vehicle group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Calculate the percentage reversal of catalepsy.

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Acclimatize Wistar Rats (1 week) Grouping Randomly assign rats to treatment groups Acclimatization->Grouping Dosing_Compound Administer Test Compound or Vehicle (p.o.) Grouping->Dosing_Compound Dosing_Haloperidol Administer Haloperidol (i.p.) (30 mins post-compound) Dosing_Compound->Dosing_Haloperidol Catalepsy_Test Perform Catalepsy Test on Bar Dosing_Haloperidol->Catalepsy_Test Timepoints Test at 30, 60, 90, 120 mins post-haloperidol Catalepsy_Test->Timepoints Record_Latency Record Descent Latency Timepoints->Record_Latency Statistical_Analysis Statistical Analysis (ANOVA) Record_Latency->Statistical_Analysis Calculate_Reversal Calculate % Reversal of Catalepsy Statistical_Analysis->Calculate_Reversal

Workflow for Haloperidol-Induced Catalepsy Experiment
Protocol 3: Assessment of Neuroprotection in Primary Neuronal Cultures

This protocol assesses the ability of the test compound to protect primary neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death in various neurological disorders.

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat embryos).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Poly-D-lysine coated culture plates.

  • Glutamate solution.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit.

Procedure:

  • Neuron Culture:

    • Isolate and culture primary neurons according to standard protocols.

    • Plate neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

  • Treatment:

    • Pre-treat the mature neuronal cultures with various concentrations of Pyrazolo[1,5-a]pyridin-3-amine HCl or vehicle for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM.

    • Co-incubate for 24 hours at 37°C.

  • Assessment of Cell Viability/Death:

    • MTT Assay (Viability):

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

      • Read the absorbance at 570 nm.

    • LDH Assay (Cytotoxicity):

      • Collect the culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Read the absorbance at the recommended wavelength.

  • Data Analysis:

    • For the MTT assay, express cell viability as a percentage of the vehicle-treated control group.

    • For the LDH assay, express cytotoxicity as a percentage of the maximum LDH release (from lysed cells).

    • Determine the concentration-dependent neuroprotective effect of the compound.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. A full Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Drug Development Logic

The development of a novel therapeutic for a neurological disorder is a complex process. The following diagram illustrates the logical progression from a starting compound like this compound to a potential clinical candidate.

drug_development_logic Start Pyrazolo[1,5-a]pyridin-3-amine hydrochloride In_Vitro In Vitro Characterization (Potency, Selectivity, ADME) Start->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Catalepsy Model) In_Vitro->In_Vivo_Efficacy Lead_Op Lead Optimization (Improve Properties) In_Vivo_Efficacy->Lead_Op Iterative Process Lead_Op->In_Vitro Preclinical_Dev Preclinical Development (Toxicity, Formulation) Lead_Op->Preclinical_Dev IND Investigational New Drug (IND) Application Preclinical_Dev->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA New Drug Application (NDA) Clinical_Trials->NDA Market Market Approval NDA->Market

Logical Flow for Neurological Drug Development

Application of Pyrazolo[1,5-a]pyridine Derivatives in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyrazolo[1,5-a]pyridine derivatives in material science. The unique photophysical and electrochemical properties of these N-heterocyclic compounds make them promising candidates for a variety of applications, including fluorescent sensors and next-generation solar cells.

Fluorescent pH Probes for Cellular Imaging

Pyrazolo[1,5-a]pyridine derivatives have been developed as novel fluorophores for sensing acidic pH in biological systems. Their fluorescence is often quenched at neutral or basic pH and significantly enhanced in acidic environments, a phenomenon driven by an intramolecular charge transfer (ICT) mechanism. This property allows for the sensitive and selective detection of pH changes within cells and organelles.

Application Note: Pyrazolo[1,5-a]pyridine Derivative PP-1 as a Fluorescent pH Probe

A specific derivative, herein designated as PP-1, has demonstrated excellent characteristics as a fluorescent probe for acidic pH. It exhibits a rapid response time of less than 10 seconds, a high quantum yield (Φ = 0.64) in acidic conditions, and high selectivity.[1][2] The probe is weakly fluorescent at pH values above 5.2, but its fluorescence intensity at 445 nm increases dramatically as the pH decreases, showing a nearly 7-fold enhancement from pH 5.2 to 2.4.[1] This makes PP-1 particularly suitable for imaging acidic organelles within living cells.[1]

Quantitative Data Summary

PropertyValueReference
Probe NamePP-1[1]
pH Sensing Range2.4 - 4.0 (linear)[1]
pKa3.03[1]
Maximum Emission Wavelength445 nm[1]
Quantum Yield (Φ) at pH 2.40.64[1]
Response Time< 10 seconds[1]
Experimental Protocol: Intracellular pH Imaging using PP-1

This protocol describes the use of the pyrazolo[1,5-a]pyridine-based fluorescent probe PP-1 for monitoring intracellular H+ in RAW 264.7 macrophage cells.

Materials:

  • Pyrazolo[1,5-a]pyridine probe (PP-1) stock solution (1 mM in DMSO)

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2. Seed the cells in a confocal dish and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of PP-1 by diluting the 1 mM stock solution in DMEM to a final concentration of 10 µM.

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Add the 10 µM PP-1 working solution to the cells and incubate for 30 minutes at 37°C.

  • Imaging:

    • After incubation, wash the cells three times with PBS to remove any excess probe.

    • Add fresh DMEM to the cells.

    • Image the cells using a confocal laser scanning microscope with an excitation wavelength of 405 nm. Collect the emission fluorescence in the range of 420-480 nm.

  • Inducing pH Change (Optional): To observe the probe's response to pH changes, cells can be treated with agents that alter intracellular pH, such as nigericin, in a buffered solution of known pH.

Visualization of the pH Sensing Mechanism

pH_Sensing_Mechanism cluster_neutral Neutral/Basic pH cluster_acidic Acidic pH PP1_neutral PP-1 (Deprotonated) Weak_Fluorescence Weak Fluorescence PP1_neutral->Weak_Fluorescence ICT Quenching PP1_acidic PP-1-H+ (Protonated) PP1_neutral->PP1_acidic + H+ Strong_Fluorescence Strong Fluorescence PP1_acidic->Strong_Fluorescence ICT Blocked

Caption: Mechanism of the pyrazolo[1,5-a]pyridine-based pH probe.

Hole-Transporting Materials for Perovskite Solar Cells

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Their rigid and planar structure, combined with tunable electronic properties, allows for efficient hole extraction and transport from the perovskite absorber layer, contributing to high power conversion efficiencies and improved device stability.

Application Note: D-π-A Type Pyrazolo[1,5-a]pyrimidine-Based HTMs

A series of donor-π-acceptor (D-π-A) small molecules, PY1, PY2, and PY3, based on a pyrazolo[1,5-a]pyrimidine acceptor core, have been synthesized and successfully employed as HTMs in n-i-p planar perovskite solar cells.[3] These materials exhibit high thermal stability (Td > 400 °C) and suitable energy levels for efficient hole transport.[3] Notably, the non-optimized device using PY1 as the HTM achieved a power conversion efficiency (PCE) of 12.41%, comparable to the standard Spiro-OMeTAD HTM (12.58%).[3] The PY1-based device also demonstrated superior stability, which is attributed to its better hydrophobic character.[3]

Quantitative Data Summary

ParameterPY1PY2PY3Spiro-OMeTAD (ref.)
HOMO Level (eV) -5.18-5.19-5.17-5.22
LUMO Level (eV) -2.13-2.15-2.14-2.00
Hole Mobility (cm²/Vs) 3.0 x 10⁻⁶1.3 x 10⁻⁶1.3 x 10⁻⁶2.0 x 10⁻⁴
PCE (%) 12.4110.2110.8212.58
Voc (V) 0.960.940.950.97
Jsc (mA/cm²) 20.3218.2318.9120.19
Fill Factor (%) 63.559.660.264.2
[Data sourced from reference[3]]
Experimental Protocol: Fabrication of Perovskite Solar Cells with Pyrazolo[1,5-a]pyrimidine HTMs

This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using a pyrazolo[1,5-a]pyrimidine derivative as the hole-transporting layer.

Materials:

  • FTO-coated glass substrates

  • Zinc powder and concentrated HCl

  • Deionized water, acetone, isopropanol, ethanol

  • Electron-transporting layer (ETL) precursor solution (e.g., SnO2 nanoparticle solution)

  • Perovskite precursor solution (e.g., FA₀.₈₅Cs₀.₁₅Pb(I₀.₈₅Br₀.₁₅)₃ in a mixed solvent)

  • Hole-transporting material (HTM) solution:

    • Pyrazolo[1,5-a]pyrimidine derivative (e.g., PY1)

    • Chlorobenzene as solvent

    • Additives: 4-tert-butylpyridine (TBP), lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), and tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide) (FK209)

  • Gold (Au) for the back electrode

Procedure:

  • Substrate Cleaning:

    • Etch FTO glass substrates with zinc powder and HCl.

    • Clean the substrates sequentially by ultrasonication in deionized water, acetone, isopropanol, and ethanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 20 minutes.

  • ETL Deposition: Deposit the electron-transporting layer (e.g., SnO2) onto the FTO substrate, followed by annealing.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL.

    • Anneal the perovskite film at the required temperature to induce crystallization.

  • HTL Deposition:

    • Prepare the HTM solution by dissolving the pyrazolo[1,5-a]pyrimidine derivative and additives in chlorobenzene.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Electrode Deposition: Thermally evaporate a 100 nm thick gold electrode onto the HTL under high vacuum (10⁻⁶ mbar). The active area of the cell is typically defined at this stage (e.g., 0.20 cm²).[3]

  • Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Visualization of the Solar Cell Architecture and Workflow

Perovskite_Solar_Cell cluster_device Device Architecture (n-i-p) cluster_workflow Fabrication Workflow Au Gold Electrode HTL Pyrazolo[1,5-a]pyrimidine HTL Au->HTL Perovskite Perovskite Absorber HTL->Perovskite ETL Electron Transport Layer (e.g., SnO2) Perovskite->ETL FTO FTO Glass ETL->FTO Start Start Clean Substrate Cleaning Start->Clean Dep_ETL ETL Deposition Clean->Dep_ETL Dep_Pero Perovskite Deposition Dep_ETL->Dep_Pero Dep_HTL HTL Deposition Dep_Pero->Dep_HTL Dep_Elec Electrode Deposition Dep_HTL->Dep_Elec End Device Characterization Dep_Elec->End

Caption: Perovskite solar cell structure and fabrication workflow.

Potential Application in Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and tunable emission properties of pyrazolo[1,5-a]pyridine derivatives also make them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). While detailed device protocols are still emerging, initial studies on their photophysical properties, such as high photoluminescence quantum yields, suggest their potential for achieving efficient light emission in OLED devices. Further research is needed to optimize device architectures and fully evaluate their performance as OLED emitters.

References

In vivo experimental setup using Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold and its bioisostere, pyrazolo[1,5-a]pyrimidine, are privileged heterocyclic structures in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of these core structures have emerged as potent inhibitors of various protein kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Tropomyosin Receptor Kinases (TRKs). This document provides detailed application notes and protocols for the in vivo evaluation of compounds based on the Pyrazolo[1,5-a]pyridin-3-amine hydrochloride backbone and its derivatives, with a focus on anticancer applications in xenograft models. While specific in vivo data for this compound is not extensively documented in publicly available literature, the following protocols and data are based on closely related and well-studied derivatives, providing a robust framework for experimental design.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Pyrazolo[1,5-a]pyridine and its related derivatives often function as ATP-competitive inhibitors of protein kinases. By binding to the ATP pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation, survival, and growth.

One of the critical pathways targeted by this class of compounds is the PI3K/Akt signaling cascade. The PI3K pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K inhibits

PI3K/Akt Signaling Pathway Inhibition

Quantitative In Vivo Efficacy Data

The following table summarizes in vivo efficacy data from preclinical studies of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives in mouse xenograft models.

Compound ClassTarget Kinase(s)Cancer ModelDosing RegimenKey Efficacy Endpoint(s)
Pyrazolo[1,5-a]pyrimidineCDK1, CDK2, CDK9Human Tumor Xenografts25 mg/kg, oral administrationInhibition of tumor growth and suppression of CDK substrate phosphorylation.[1][2][3]
Pyrazolo[1,5-a]pyridinePI3KαHCT-116 Human XenograftNot specifiedIn vivo activity demonstrated.[4]
Pyrazolo[1,5-a]pyridinePI3Kγ/δMC38 Syngeneic Mouse ModelNot specifiedSuppression of tumor growth.[5]
Pyrazolo[1,5-a]pyrimidineTRKAXenograft Mouse Models30 mg/kg/dose97% tumor growth inhibition.[6]
Pyrazolo[1,5-a]pyrimidineTRKAXenograft Mouse Models100 mg/kg/dose73% tumor growth inhibition.[6]
Pyrazolo[1,5-a]pyrimidineRETRET-driven Tumor Xenografts10 mg/kg, po, qdStrong tumor regression.[7]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a pyrazolo[1,5-a]pyridine derivative in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
  • Female athymic nude mice (6-8 weeks old) are used for the study.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase.
  • Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
  • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

3. Tumor Growth and Animal Grouping:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Compound Formulation and Administration:

  • Prepare the test compound (e.g., a pyrazolo[1,5-a]pyridine derivative) in a suitable vehicle for administration (e.g., 0.5% methylcellulose in water for oral gavage).
  • The control group receives the vehicle only.
  • Administer the compound at the desired dose (e.g., 25 mg/kg) via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).

5. Monitoring and Data Collection:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

6. Pharmacodynamic Analysis (Optional):

  • To confirm target engagement in vivo, tumors can be collected at specific time points after the final dose.
  • Analyze tumor lysates by Western blotting to assess the phosphorylation status of downstream targets of the inhibited kinase (e.g., phospho-Akt for PI3K inhibitors, phospho-Rb for CDK inhibitors).

// Nodes Cell_Culture [label="1. Cancer Cell Culture\n(e.g., HCT-116)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="2. Subcutaneous\nImplantation in Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="3. Tumor Growth to\n100-200 mm³", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="4. Randomization into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. Compound Administration\n(e.g., 25 mg/kg, oral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="6. Monitor Tumor Volume\n& Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="7. Endpoint Analysis:\nTumor Weight & PD Markers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

In Vivo Xenograft Experimental Workflow

Conclusion

Derivatives of the pyrazolo[1,5-a]pyridine scaffold represent a promising class of targeted anticancer agents. The provided data and protocols offer a foundational guide for researchers to design and execute in vivo studies to evaluate the efficacy of novel compounds within this chemical series. Careful consideration of the specific kinase target, tumor model, and pharmacokinetic properties of the investigational agent will be crucial for successful preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the Pyrazolo[1,5-a]pyridine core?

A1: The most prevalent methods for synthesizing the Pyrazolo[1,5-a]pyridine scaffold include:

  • [3+2] Cycloaddition: This approach involves the reaction of N-aminopyridinium ylides with alkynes or alkenes.[1][2] It is a powerful method for constructing the bicyclic ring system.

  • Condensation Reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used strategy.[3]

  • Cross-dehydrogenative Coupling: This method involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an acid and an oxidant like molecular oxygen.[4]

Q2: How is the amine group typically introduced at the 3-position?

A2: The introduction of an amine group at the 3-position can be achieved through various strategies, often involving the use of a starting material that already contains a nitrogen functionality that is converted to an amine or by direct amination of a suitable precursor. For related heterocyclic systems, multi-component reactions involving 3-amino-1H-pyrazoles are a common strategy.[3]

Q3: What is the standard procedure for forming the hydrochloride salt?

A3: To form the hydrochloride salt, the synthesized Pyrazolo[1,5-a]pyridin-3-amine free base is typically dissolved in a suitable organic solvent, such as ethanol or a mixture of chloroform and ethyl acetate.[5] Then, a solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) is added. The hydrochloride salt usually precipitates out of the solution and can be collected by filtration.

Q4: How can I purify the final this compound product?

A4: Purification of the hydrochloride salt is commonly achieved through recrystallization. A suitable solvent system, such as chloroform and ethyl acetate, can be used.[5] It is important to note that pyridine hydrochloride salts can be hygroscopic, so appropriate handling and storage conditions are necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of Pyrazolo[1,5-a]pyridine Core
Potential Cause Troubleshooting Recommendation
Purity of Starting Materials Impurities in the starting materials, such as the N-aminopyridinium salt or the alkyne/alkene, can significantly impact the reaction efficiency. Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.[6]
Reaction Conditions Temperature, reaction time, and solvent choice are critical. Optimize these parameters. Some cycloaddition reactions may require elevated temperatures to proceed efficiently.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Catalyst Issues (if applicable) If the chosen synthetic route employs a catalyst, ensure its activity is not compromised. Use fresh catalyst and ensure anhydrous conditions if the catalyst is sensitive to moisture.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion in some cases.
Issue 2: Difficulty in Isolating the Free Base
Potential Cause Troubleshooting Recommendation
Product Solubility The Pyrazolo[1,5-a]pyridin-3-amine free base may be highly soluble in the reaction solvent. After the reaction is complete, remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography.
Emulsion during Extraction If an aqueous workup is performed, emulsions can form, making separation difficult. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Issue 3: Low Yield or Poor Quality of Hydrochloride Salt
Potential Cause Troubleshooting Recommendation
Incomplete Salt Formation Ensure a slight excess of hydrochloric acid is used to drive the salt formation to completion. The pH of the solution can be checked to ensure it is acidic.
Impurities in the Free Base Impurities in the free base can interfere with the crystallization of the hydrochloride salt. Purify the free base by column chromatography before proceeding with salt formation.
Hygroscopic Nature of the Salt Pyridine-based hydrochloride salts can absorb moisture from the air, which can affect their physical properties and purity. Handle the salt in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox) and dry it thoroughly under vacuum.
Incorrect Recrystallization Solvent The choice of solvent for recrystallization is crucial. If the salt is too soluble, it will not precipitate. If it is not soluble enough, the yield will be low. A solvent screen may be necessary to find the optimal system. A common system for pyridine hydrochlorides is a mixture of a good solvent (like chloroform or ethanol) and a poor solvent (like ethyl acetate or diethyl ether).

Experimental Protocols

General Protocol for Pyrazolo[1,5-a]pyridine Synthesis via [3+2] Cycloaddition

This protocol is based on the general principle of cycloaddition reactions for the formation of the pyrazolo[1,5-a]pyridine core.

  • Preparation of N-Aminopyridinium Ylide:

    • Synthesize the appropriate N-aminopyridinium salt as a precursor. This can often be achieved by reacting a pyridine derivative with an aminating agent.

    • In a reaction vessel, dissolve the N-aminopyridinium salt in a suitable solvent.

    • Add a base (e.g., a non-nucleophilic organic base) to generate the N-aminopyridinium ylide in situ.

  • Cycloaddition Reaction:

    • To the solution containing the ylide, add the alkyne or alkene partner (the dipolarophile).

    • Heat the reaction mixture to the required temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification of the Free Base:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the Pyrazolo[1,5-a]pyridin-3-amine free base.

Protocol for Hydrochloride Salt Formation
  • Dissolution:

    • Dissolve the purified Pyrazolo[1,5-a]pyridin-3-amine free base in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate.

  • Acidification:

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in ethanol or diethyl ether) to the dissolved free base while stirring.

  • Precipitation and Isolation:

    • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may help.

    • Collect the precipitate by vacuum filtration.

  • Washing and Drying:

    • Wash the collected salt with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

    • Dry the salt thoroughly under vacuum to remove all traces of solvent and moisture.

Data Presentation

The following table provides an example of how to present quantitative data for optimizing the yield of a pyrazolo[1,5-a]pyridine synthesis. This is a hypothetical table based on common optimization parameters.

Table 1: Optimization of Reaction Conditions for a Generic Pyrazolo[1,5-a]pyridine Synthesis

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1TolueneTriethylamine (1.2)801245
2TolueneTriethylamine (1.2)1101265
3DioxaneTriethylamine (1.2)1001270
4DioxaneDBU (1.2)100885
5DioxaneDBU (1.2)120682
6AcetonitrileDBU (1.2)801278

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_salt Hydrochloride Salt Formation A Reactants: N-Aminopyridinium Precursor + Alkyne/Alkene B [3+2] Cycloaddition Reaction A->B C Work-up & Purification (Column Chromatography) B->C D Isolated Pyrazolo[1,5-a]pyridin-3-amine (Free Base) C->D E Dissolve Free Base in Solvent D->E Proceed to Salt Formation F Add HCl Solution E->F G Precipitation & Filtration F->G H Pyrazolo[1,5-a]pyridin-3-amine HCl G->H troubleshooting_logic Start Low Yield or No Product Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Pure Purify Purify Starting Materials Purity->Purify Impurities Found Stoichiometry Verify Reactant Stoichiometry Conditions->Stoichiometry Optimal Optimize Systematically Vary Conditions Conditions->Optimize Sub-optimal Adjust Adjust Molar Ratios Stoichiometry->Adjust Incorrect Success Improved Yield Stoichiometry->Success Correct Purify->Conditions Optimize->Stoichiometry Adjust->Success

References

Overcoming solubility issues of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Pyrazolo[1,5-a]pyridin-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. Is this a known issue?

A1: Yes, limited aqueous solubility can be a characteristic of monohydrochloride salts of organic amines like Pyrazolo[1,5-a]pyridin-3-amine. The dihydrochloride form of this compound is reported to have enhanced solubility, which suggests that the monohydrochloride salt may require specific conditions to achieve complete dissolution.[1]

Q2: What is the general approach to improving the solubility of this compound?

A2: The solubility of amine hydrochlorides is highly dependent on the pH of the solution. Additionally, the choice of solvent, the use of co-solvents, and the addition of excipients can significantly impact solubility. For persistent issues, formulation strategies such as creating solid dispersions or using lipid-based delivery systems can be employed.

Q3: How does pH affect the solubility of this compound?

A3: As a salt of a weak base, the solubility of this compound is expected to be lowest at neutral to high pH and highest at acidic pH. In acidic conditions, the amine group is protonated, favoring dissolution in aqueous media. A related pyrazolo[1,5-a]pyridine derivative was noted to have a pKa of 3.03, suggesting that maintaining a pH well below this value will be critical for achieving good solubility.[2]

Q4: Are there any recommended solvents for this compound?

Troubleshooting Guides

Issue 1: The compound is not dissolving in water or neutral buffers.

Cause: this compound is the salt of a weak base and will have low solubility at neutral or alkaline pH.

Solution:

  • pH Adjustment: Lower the pH of the aqueous solution. Start with a buffer at pH 4 and, if necessary, decrease the pH further. The goal is to fully protonate the amine, which increases its interaction with water.

  • Gentle Heating: Warming the solution gently (e.g., to 30-40°C) can help increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can aid in breaking down aggregates and improve dissolution.

Issue 2: The compound precipitates out of solution upon addition of other components.

Cause: A change in the solution's pH or the addition of a less polar co-solvent can cause the compound to precipitate.

Solution:

  • Maintain Low pH: Ensure that all components added to the solution are pH-compatible and will not raise the overall pH of the formulation.

  • Co-solvent Miscibility: If using a co-solvent system, ensure that the compound is soluble in the final mixture. It may be necessary to dissolve the compound in the acidic aqueous phase first before adding the co-solvent.

Issue 3: I need to use an organic solvent, but the hydrochloride salt has poor solubility.

Cause: Hydrochloride salts often have lower solubility in organic solvents compared to their free base form.

Solution:

  • Solvent Selection: Test solubility in a range of polar aprotic solvents such as DMSO, DMF, and NMP.

  • Free Base Conversion: For applications where the hydrochloride salt is not suitable, it may be necessary to convert it to the free base. This can be achieved by neutralization with a suitable base, followed by extraction of the free amine into an organic solvent.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh the desired amount of this compound.

  • Add a small amount of an acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0).

  • Vortex or sonicate the mixture until the solid is fully dispersed.

  • Gradually add more acidic buffer until the desired concentration is reached, ensuring the solid fully dissolves at each step.

  • If necessary, warm the solution gently to aid dissolution.

  • Once dissolved, the solution can be sterile-filtered if required for cell-based assays.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility as a function of pH.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent SystemExpected SolubilityNotes
Water (neutral pH)LowThe compound is a salt of a weak base.
Acidic Aqueous Buffer (pH < 4)HighProtonation of the amine group enhances solubility.
Phosphate Buffered Saline (PBS, pH 7.4)Low to Very LowThe pH is too high for significant dissolution.
Dimethyl Sulfoxide (DMSO)Moderate to HighA common solvent for many organic compounds.
EthanolLow to ModerateMay require the addition of an acid to improve solubility.
MethanolLow to ModerateSimilar to ethanol, acidification may be necessary.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with Pyrazolo[1,5-a]pyridin-3-amine HCl check_solvent Is the solvent aqueous? start->check_solvent check_solvent->aqueous_path Yes check_solvent->organic_path No adjust_ph Adjust pH to < 4 with an acidic buffer check_dissolution1 Does it dissolve? adjust_ph->check_dissolution1 add_energy Apply gentle heat (30-40°C) or sonication check_dissolution1->add_energy No success Solution Achieved check_dissolution1->success Yes check_dissolution2 Does it dissolve? add_energy->check_dissolution2 consider_excipients Consider solubility enhancers: - Cyclodextrins - Co-solvents (e.g., PEG 400) check_dissolution2->consider_excipients No check_dissolution2->success Yes further_formulation Proceed to advanced formulation (e.g., solid dispersion, lipid-based) consider_excipients->further_formulation test_polar_aprotic Test solubility in: - DMSO - DMF - NMP check_dissolution3 Is solubility sufficient? test_polar_aprotic->check_dissolution3 convert_to_free_base Consider converting to free base for better organic solubility check_dissolution3->convert_to_free_base No check_dissolution3->success Yes convert_to_free_base->further_formulation

Caption: Troubleshooting workflow for solubility issues.

G pH-Dependent Solubility of Amine Hydrochloride Salts cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) protonated R-NH3+ (Protonated Form) high_solubility High Aqueous Solubility protonated->high_solubility Favored equilibrium Equilibrium R-NH3+ <=> R-NH2 + H+ protonated->equilibrium free_base R-NH2 (Free Base) low_solubility Low Aqueous Solubility free_base->low_solubility Favored equilibrium->free_base

Caption: Principle of pH-dependent solubility.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Pyrazolo[1,5-a]pyridine derivatives.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Separation or Co-elution of Impurities during Column Chromatography

Question: I am having difficulty separating my target Pyrazolo[1,5-a]pyridine derivative from impurities, particularly unreacted starting materials, using silica gel column chromatography. What can I do to improve the separation?

Answer: Poor separation is a common challenge, often stemming from the polarity of the compounds and the choice of the mobile phase. Here are several strategies to enhance separation:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for Pyrazolo[1,5-a]pyridine derivatives include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1] Fine-tuning the solvent gradient can significantly improve the resolution between your product and impurities.

  • Use of Additives: Due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica gel can lead to peak tailing and poor separation. Adding a small percentage of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution to your eluent, can mask these active sites and improve peak shape and separation.[1][2]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[3] For highly polar derivatives, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol may be more effective.[1][2]

Issue 2: Product Streaking or Tailing on TLC and Column Chromatography

Question: My Pyrazolo[1,5-a]pyridine derivative streaks badly on the TLC plate and the peaks are tailing during column chromatography, making it difficult to collect pure fractions. What is causing this and how can I fix it?

Answer: Streaking and tailing are typically caused by the interaction of the basic nitrogen atoms in your compound with the acidic silica gel.[2] This can be addressed by:

  • Addition of a Base: As mentioned previously, adding a small amount of a base like triethylamine or ammonia to the mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical spots and peaks.[1][2][3]

  • Column Deactivation: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (~0.1-1%), to the mobile phase during column packing and elution.[1]

  • Sample Loading Technique: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column can also contribute to peak distortion.[1]

Issue 3: The Compound "Oils Out" During Recrystallization

Question: I am trying to recrystallize my Pyrazolo[1,5-a]pyridine derivative, but it is precipitating as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some techniques to promote crystallization:

  • Solvent Selection: The choice of solvent is critical. Ideal recrystallization solvents should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for Pyrazolo[1,5-a]pyridine derivatives include ethanol, acetonitrile, and mixtures like DMF/water.[4][5]

  • Slower Cooling: Allow the solution to cool down to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often favors oil formation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of the pure compound, add a single, small crystal to the cooled, saturated solution to induce crystallization.

  • Use a Solvent/Anti-solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. For Pyrazolo[1,5-a]pyridine derivatives, a good solvent could be ethanol or DMF, with water often serving as the anti-solvent.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for Pyrazolo[1,5-a]pyridine derivatives?

A1: The most frequently used purification methods are column chromatography on silica gel and recrystallization.[1] Column chromatography is excellent for separating the desired product from reaction byproducts and unreacted starting materials.[7][8] Recrystallization is often used as a final step to obtain a highly pure, crystalline solid.[5][9]

Q2: What are some recommended solvent systems for column chromatography of Pyrazolo[1,5-a]pyridine derivatives?

A2: The choice of solvent system depends on the polarity of your specific derivative. Here are some commonly used systems:

Solvent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumFor less polar derivatives. The ratio is gradually changed to increase polarity.[10]
Dichloromethane / MethanolMedium to HighFor more polar derivatives.[1]
Chloroform / Ethyl AcetateMediumCan provide different selectivity compared to hexane/ethyl acetate.[11]

Q3: How can I effectively remove unreacted aminopyrazole starting material?

A3: Unreacted aminopyrazoles are common impurities.[7] Due to their basic nature, they can often be removed by an acidic wash during the work-up procedure. Before column chromatography, you can dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The aminopyrazole will be protonated and move into the aqueous layer. Your Pyrazolo[1,5-a]pyridine product, being less basic, may remain in the organic layer, although some product loss can occur. Neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) before drying and concentration.

Q4: My Pyrazolo[1,5-a]pyridine derivative is highly polar and runs at the solvent front on silica TLC even with polar eluents. What should I do?

A4: For very polar compounds, conventional normal-phase chromatography on silica can be challenging. Consider these alternatives:

  • Reverse-Phase Chromatography: Use a C18 column with a mobile phase of water and acetonitrile or methanol. This technique separates compounds based on hydrophobicity, and highly polar compounds will elute earlier.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water. This is particularly effective for retaining and separating very polar compounds.[2]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired compound an Rf value between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack uniformly without any air bubbles. Drain the excess solvent until it is level with the top of the silica bed.[1]

  • Sample Loading: Dissolve the crude Pyrazolo[1,5-a]pyridine derivative in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, dissolve the sample in a minimum volume of the mobile phase and load it directly onto the column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase according to your TLC optimization.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your crude product in small amounts of various solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.[6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid/Base Wash) crude_product->workup column_chrom Column Chromatography (Silica or Alumina) workup->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Final Polishing pure_product Pure Pyrazolo[1,5-a]pyridine Derivative recrystallization->pure_product

Caption: A general workflow for the purification of Pyrazolo[1,5-a]pyridine derivatives.

Troubleshooting_Tree cluster_chromatography Chromatography Problems cluster_crystallization Recrystallization Problems start Purification Issue? poor_sep Poor Separation / Co-elution start->poor_sep Chromatography oiling_out Oiling Out start->oiling_out Recrystallization streaking Streaking / Tailing poor_sep->streaking polar_compound Compound Too Polar poor_sep->polar_compound solv_opt Optimize Solvent Gradient poor_sep->solv_opt additives Add Triethylamine/Ammonia alt_phase Change Stationary Phase (Alumina, C18) streaking->additives rp_chrom Reverse-Phase (C18) polar_compound->rp_chrom hilic HILIC no_crystals No Crystals Form oiling_out->no_crystals slow_cool Slower Cooling oiling_out->slow_cool scratch Scratch Flask seed Add Seed Crystal solvent_pair Use Solvent/Anti-solvent no_crystals->scratch no_crystals->seed solv_opt->additives additives->alt_phase rp_chrom->hilic slow_cool->scratch scratch->seed seed->solvent_pair

Caption: A troubleshooting decision tree for common purification issues.

References

Stability and storage conditions for Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at 2-8°C.[1] It is crucial to keep the container tightly sealed and protected from moisture and light. The compound should be stored in a dry and cool place.[2][3]

Q2: Is this compound sensitive to moisture?

Yes, as an amine hydrochloride salt, it is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[4][5] It is critical to handle the compound in a dry environment and to minimize its exposure to air by resealing the container promptly after use.[4]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyridine derivatives can undergo degradation through processes like photochemical transformations and hydroxylation.[6] As a hydrochloride salt, it is also susceptible to reacting with strong bases.

Q4: What are the signs of degradation?

Visual signs of degradation can include a change in color or the clumping of the solid material due to moisture absorption.[4][5] For a more definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of impurity peaks or a decrease in the main compound's peak area over time.

Q5: How should I prepare solutions of this compound for experiments?

It is advisable to prepare solutions fresh for each experiment. If a stock solution is required, it should be stored at a low temperature (e.g., 2-8°C) and protected from light. The stability of the compound in various solvents should be experimentally determined if it is to be stored in solution for an extended period.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty in Weighing/Handling The compound has absorbed moisture and become clumpy or sticky.Handle the compound in a low-humidity environment, such as a glove box. Minimize the time the container is open. If clumping has occurred, the material may need to be dried under vacuum, though this should be done with caution to avoid degradation.[4]
Inconsistent Experimental Results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its stability under your specific storage conditions using an appropriate analytical method like HPLC.
Appearance of Unexpected Peaks in Chromatography Degradation of the compound due to improper storage or handling, or interaction with the solvent or other reagents.Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products. Ensure the purity of solvents and reagents.
Low Yield in Synthetic Reactions The starting material may have degraded.Assess the purity of the this compound before use. Store the compound under the recommended conditions to prevent degradation.

Stability and Storage Summary

Parameter Recommendation
Storage Temperature 2-8°C[1]
Atmosphere Store under an inert atmosphere if possible.
Light Protect from light.
Moisture Store in a tightly sealed container in a dry place.[2][3]
Incompatible Substances Strong oxidizing agents, strong bases.[3]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period, taking samples at intervals for HPLC analysis.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Analyze samples by HPLC at different time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Monitor the percentage of degradation of the parent compound and the formation of any degradation products over time.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Experimental Anomaly Observed check_purity Check Purity of Starting Material (e.g., HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degraded_material Action: Obtain a new, pure batch of the compound. purity_ok->degraded_material No review_storage Review Storage Conditions (Temp, Light, Moisture) purity_ok->review_storage Yes end End: Issue Resolved degraded_material->end storage_correct Conditions Correct? review_storage->storage_correct correct_storage Action: Implement recommended storage conditions. storage_correct->correct_storage No review_handling Review Solution Prep & Handling storage_correct->review_handling Yes correct_storage->end handling_ok Fresh Solutions? Inert Atmosphere? review_handling->handling_ok correct_handling Action: Prepare fresh solutions & handle under inert gas if necessary. handling_ok->correct_handling No investigate_reaction Investigate Reaction/Assay Conditions (Incompatibilities) handling_ok->investigate_reaction Yes correct_handling->end investigate_reaction->end

Caption: Troubleshooting workflow for stability issues.

StabilityStudyWorkflow Experimental Workflow for Forced Degradation Study start Start: Prepare Stock Solution stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (t=0, 1, 2, 4, 8h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis data_analysis Quantify Degradation & Identify Products analysis->data_analysis report Report Stability Profile data_analysis->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My reaction is resulting in a low yield or no desired Pyrazolo[1,5-a]pyridine product. What are the common causes and how can I improve the yield?

A1: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your reactants, especially the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent. Impurities can significantly interfere with the reaction. It is advisable to purify starting materials if their purity is questionable.

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical.

    • Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. While various solvents can be used, ethanol and acetic acid are commonly employed. A solvent screen may be necessary to find the optimal one for your specific substrates.[1][2] In some cases, solvent-free conditions at elevated temperatures have proven to be effective.[1][3]

    • Catalyst: While some syntheses proceed without a catalyst, others benefit from acidic or basic catalysis.[1] For acid-catalyzed reactions, acetic acid can serve as both the solvent and catalyst.[4] Lewis acids have also been shown to be effective.[1] The catalyst loading should be optimized.

    • Temperature and Time: Many Pyrazolo[1,5-a]pyridine syntheses require elevated temperatures (reflux).[4][5] If you observe low yield at a certain temperature, incrementally increasing the temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal conditions. Reaction times can also be extended, but it's crucial to monitor for potential product degradation.

  • Alternative Synthetic Routes: If optimizing the current conditions doesn't improve the yield, consider alternative synthetic strategies. Microwave-assisted synthesis has been reported to reduce reaction times and increase yields.[5][6] Multi-component reactions can also be an efficient alternative.[6][7]

Issue 2: Formation of Regioisomers

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the synthesis?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Here’s how you can address this:

  • Nature of Reactants: The substitution pattern on both the aminopyrazole and the dicarbonyl compound can influence the regioselectivity. The reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds has been shown to proceed with high regioselectivity.[6]

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regiochemical outcome. It is recommended to review literature for syntheses of analogous compounds to see which conditions favor the desired regioisomer.

  • Chromatographic Separation: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography. A careful selection of the stationary and mobile phases is crucial for successful separation.

Issue 3: Difficult Product Purification

Q3: I am having trouble purifying my final Pyrazolo[1,5-a]pyridine product. What are the best practices for purification?

A3: Purification of N-heterocyclic compounds can be challenging due to their polarity and potential for co-eluting byproducts.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities before chromatographic purification.

  • Column Chromatography: Silica gel is the most commonly used stationary phase. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution is often necessary for good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method to obtain a product of high purity.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to Pyrazolo[1,5-a]pyridines?

A4: The most prevalent and versatile methods for synthesizing the Pyrazolo[1,5-a]pyridine core include:

  • Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds: This is a classical and widely used method.[4][5]

  • [3+2] Cycloaddition Reactions: This approach involves the reaction of N-iminopyridinium ylides with alkynes or alkenes.[8][9][10]

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient and atom-economical route.[6][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields.[5][6]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. UV light (254 nm) is typically used for visualization, as pyrazolo[1,5-a]pyridines are often UV-active. Staining with iodine vapor can also be used.

Q6: Are there any specific safety precautions I should take during the synthesis?

A6: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the solvents and reagents used in these syntheses are flammable and/or toxic, so it is crucial to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-AcetonitrileReflux369[8]
2-EthanolReflux358[8]
3-DioxaneReflux345[8]
4-TolueneReflux332[8]
5Pd(OAc)₂ (10)AcetonitrileReflux3~69[8][11]
6Cu(OAc)₂ (10)AcetonitrileReflux3~69[11]
7Acetic Acid (6 equiv)Ethanol1301885[10][12]

This table presents a selection of optimized conditions for a specific Pyrazolo[1,5-a]pyridine synthesis and is intended for comparative purposes. Optimal conditions will vary depending on the specific substrates used.

Experimental Protocols

General Procedure for the Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition under Catalyst-Free Conditions

This protocol is adapted from a reported sonochemical synthetic strategy.[8]

  • A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) is prepared in acetonitrile (30 mL).

  • The mixture is either heated at reflux for 3 hours or sonicated for 20 minutes at 85 °C.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and then dried.

  • The crude product is purified by recrystallization from an appropriate solvent to yield the pure Pyrazolo[1,5-a]pyridine derivative.

General Procedure for Acetic Acid and Oxygen-Promoted Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is based on a cross-dehydrogenative coupling reaction.[10][12]

  • A solution of the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) is prepared in ethanol (10 mL).

  • Acetic acid (6 equivalents) is added to the solution.

  • The reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired Pyrazolo[1,5-a]pyridine.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low/No Product Yield check_purity Check Purity of Starting Materials start->check_purity Initial Check optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed consider_alternatives Consider Alternative Synthetic Routes optimize_conditions->consider_alternatives Yield Still Low solvent Solvent Screen optimize_conditions->solvent catalyst Catalyst Optimization optimize_conditions->catalyst temp_time Temperature/Time Adjustment optimize_conditions->temp_time microwave Microwave-Assisted Synthesis consider_alternatives->microwave multicomponent Multi-component Reaction consider_alternatives->multicomponent success Successful Synthesis: Improved Yield solvent->success catalyst->success temp_time->success microwave->success multicomponent->success

Caption: Troubleshooting workflow for low or no product yield.

Synthetic_Approaches start Starting Materials aminopyrazole Aminopyrazole start->aminopyrazole dicarbonyl 1,3-Dicarbonyl Compound start->dicarbonyl iminopyridinium N-Iminopyridinium Ylide start->iminopyridinium alkyne Alkyne/Alkene start->alkyne multi_reactants Multiple Reactants (≥3) start->multi_reactants cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation dicarbonyl->cyclocondensation cycloaddition [3+2] Cycloaddition iminopyridinium->cycloaddition alkyne->cycloaddition multi_component Multi-component Reaction multi_reactants->multi_component reaction Reaction Type reaction->cyclocondensation reaction->cycloaddition reaction->multi_component product Pyrazolo[1,5-a]pyridine cyclocondensation->product cycloaddition->product multi_component->product

Caption: Common synthetic routes to Pyrazolo[1,5-a]pyridines.

References

Troubleshooting common side reactions in Pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and other issues encountered during the synthesis of Pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental challenges.

Issue 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine

Q1: I am getting a very low yield or no product in my reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a common challenge and can arise from several factors. Here is a systematic troubleshooting approach:

  • Purity of Starting Materials: Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can significantly inhibit the reaction.

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for the success of the synthesis.

    • Recommendation: The reaction typically proceeds under acidic or basic conditions.[1] Acetic acid is a commonly used solvent and catalyst. However, the amount of acid can be critical. In some cases, strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can be used, but their concentration must be optimized to avoid side reactions.[2] The reaction temperature may also need optimization, with some syntheses proceeding at room temperature while others require heating.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Atmosphere: For certain synthetic routes, the reaction atmosphere can dramatically impact the yield.

    • Recommendation: In cross-dehydrogenative coupling reactions, performing the reaction under a molecular oxygen atmosphere instead of air can lead to a significant increase in yield.[2]

Issue 2: Formation of an Undesired Isomer (Regioselectivity Issues)

Q2: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of two regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the reaction conditions and the nature of the reactants.

  • Controlling Reaction Conditions: The choice of catalyst and solvent can influence which carbonyl group of the β-dicarbonyl compound is preferentially attacked by the amino group of the pyrazole.

    • Recommendation: A systematic screening of reaction conditions is advisable. For instance, the use of microwave irradiation has been reported to sometimes lead to the formation of isomeric products, with one being favored over the other. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions for regioselectivity.

  • Separation of Isomers: If the formation of a mixture of isomers is unavoidable, effective purification methods are necessary.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A careful selection of the stationary phase (silica gel is common) and the mobile phase is crucial for achieving good separation.

Issue 3: Unexpected Side Products

Q3: I have identified an unexpected side product in my reaction mixture. What could it be and how can I avoid its formation?

A3: Several side reactions can occur during the synthesis of Pyrazolo[1,5-a]pyridines, leading to the formation of byproducts.

  • Formation of Triazolo[1,5-a]pyridines: When using excessive amounts of certain acids as catalysts, a competing reaction can lead to the formation of a triazolo[1,5-a]pyridine derivative.

    • Recommendation: This has been observed when using more than 6 equivalents of acetic acid.[2] To avoid this, carefully control the stoichiometry of the acid catalyst.

  • Reaction with Trifluoroacetic Acid (TFA): Increasing the loading of TFA above 2 equivalents can lead to a side reaction between the TFA and the N-aminopyridine starting material.[2]

    • Recommendation: If using TFA as a catalyst, keep the concentration at or below 2 equivalents.

Issue 4: Difficulty in Purifying the Final Product

Q4: I am struggling to purify my Pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?

A4: The purification of Pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

  • Column Chromatography: This is the most widely used technique for the purification of these compounds.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For more polar products, a small percentage of methanol can be added to the mobile phase. If the compound is basic and shows peak tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.

  • Recrystallization: This method can be very effective for obtaining highly pure crystalline products, provided a suitable solvent is found.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Quantitative Data Summary

The following table summarizes the effect of different acid catalysts and reaction atmospheres on the yield of a representative Pyrazolo[1,5-a]pyridine synthesis.

EntryAcid (equivalents)AtmosphereYield (%)Reference
1Acetic Acid (2)Air34[2]
2Acetic Acid (4)Air52[2]
3Acetic Acid (6)Air74[2]
4Acetic Acid (6)O₂94[2]
5Acetic Acid (6)Ar6[2]
6p-TSA (1)O₂39[2]
7p-TSA (2)O₂41[2]
8TFA (1)O₂48[2]
9TFA (2)O₂55[2]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines from 5-Aminopyrazoles and β-Dicarbonyl Compounds

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) and the β-dicarbonyl compound (1 to 1.2 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: If not using acetic acid as the solvent, add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) or a base.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_atmosphere Check Reaction Atmosphere start->check_atmosphere purify_reagents Purify/Recrystallize Reagents check_purity->purify_reagents Impure? adjust_catalyst Adjust Catalyst (Type and Loading) optimize_conditions->adjust_catalyst adjust_temp_time Optimize Temperature and Time (Monitor by TLC) optimize_conditions->adjust_temp_time use_oxygen Use O2 Atmosphere (if applicable) check_atmosphere->use_oxygen CDC Reaction? success Improved Yield purify_reagents->success adjust_catalyst->success adjust_temp_time->success use_oxygen->success

Caption: A troubleshooting workflow for addressing low product yield.

Side Reaction Pathway: Formation of Triazolo[1,5-a]pyridine

side_reaction cluster_desired cluster_side reactants N-Amino-2-iminopyridine + Ethyl Acetoacetate desired_path Desired Reaction Pathway side_path Side Reaction Pathway conditions_desired Acetic Acid (≤ 6 eq.) O₂ Atmosphere reactants->conditions_desired conditions_side Acetic Acid (> 6 eq.) reactants->conditions_side product_desired Pyrazolo[1,5-a]pyridine (High Yield) conditions_desired->product_desired product_side Triazolo[1,5-a]pyridine (Byproduct) conditions_side->product_side

Caption: The influence of acetic acid concentration on the reaction pathway.

References

Technical Support Center: Enhancing the Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access the pyrazolo[1,5-a]pyridine scaffold?

A1: Several synthetic strategies are commonly employed, including cyclization, condensation, and multicomponent reactions.[1][2][3] Microwave-assisted synthesis has also been shown to be an efficient method for improving yields and reducing reaction times.[2][3] A widely used approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]

Q2: My pyrazolo[1,5-a]pyridine derivative has poor aqueous solubility. How can I improve it for biological assays?

A2: Poor aqueous solubility is a common challenge. Strategies to improve solubility include:

  • Salt Formation: If your compound has a basic nitrogen atom, forming a hydrochloride salt can significantly increase aqueous solubility.

  • Structural Modification: Introducing polar functional groups, such as morpholine or other N-heterocycles, can enhance solubility.

  • Formulation: Using co-solvents like DMSO is standard practice for in vitro assays. However, it's crucial to ensure the final DMSO concentration is low and consistent across experiments to avoid artifacts. For in vivo studies, more complex formulations may be necessary.

Q3: I am observing inconsistent results in my biological assays. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: Some pyrazolo[1,5-a]pyridine derivatives may be unstable in solution, particularly in DMSO over extended periods. It is recommended to use freshly prepared stock solutions.

  • Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can lead to variability. Ensure all experimental parameters are tightly controlled.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates, leading to non-specific inhibition and inconsistent dose-response curves. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.

Troubleshooting Guides

Synthesis

Issue 1: Low Yield of Pyrazolo[1,5-a]pyridine Product

  • Possible Cause: Purity of starting materials.

    • Troubleshooting Step: Ensure the purity of your starting materials, such as the aminopyrazole and dicarbonyl compound, by techniques like recrystallization or column chromatography. Impurities can lead to side reactions and reduce the yield.[4][5]

  • Possible Cause: Suboptimal reaction conditions.

    • Troubleshooting Step: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[5] While some reactions proceed at room temperature, others may require heating.[5]

  • Possible Cause: Incorrect solvent or catalyst.

    • Troubleshooting Step: Perform a solvent and catalyst screen. While ethanol and acetic acid are commonly used, other solvents and catalysts, including Lewis acids, may provide better results for your specific substrates.[5]

Issue 2: Difficulty in Purifying the Final Product

  • Possible Cause: Co-eluting impurities.

    • Troubleshooting Step: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

  • Possible Cause: Product is highly polar.

    • Troubleshooting Step: For highly polar compounds, reverse-phase chromatography may be a more suitable purification method.

Biological Assays

Issue 1: High Background Signal in Kinase Assays

  • Possible Cause: Compound interference with the detection system.

    • Troubleshooting Step: Run a control experiment with your compound and the detection reagents in the absence of the kinase. If a signal is still observed, your compound may be intrinsically fluorescent or luminescent, or it may be interfering with the detection enzyme (e.g., luciferase in ADP-Glo™ assays).

  • Possible Cause: High ATP concentration.

    • Troubleshooting Step: If you are using an assay that measures ATP depletion, a high initial ATP concentration can lead to a high background signal. Optimize the ATP concentration to be close to the Km of the kinase.

Issue 2: Poor Dose-Response Curves or Inconsistent IC50 Values

  • Possible Cause: Compound precipitation in the assay buffer.

    • Troubleshooting Step: Visually inspect the assay plate for any signs of precipitation. You can also perform a solubility test by preparing a serial dilution of your compound in the assay buffer and measuring turbidity. If solubility is an issue, you may need to adjust the buffer composition or lower the highest concentration of your compound.

  • Possible Cause: Compound instability in the assay buffer.

    • Troubleshooting Step: Assess the stability of your compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

Data Presentation

Table 1: In Vitro Pim-1 Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundPim-1 IC50 (µM)Reference
4d 0.61[6]
5d 0.54[6]
9a 0.68[6]
1 0.045[7]
9a 0.018[7]
11a 0.027[7]

Table 2: In Vitro Antitubercular Activity of Selected Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

CompoundM. tuberculosis H37Rv MIC (µg/mL)Reference
6a <0.002[8][9]
6f 0.003[8]
6h 0.007[8][9]
6i 0.053[8][9]
5k 0.002[10]
TB47 0.016 - 0.500[11]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

This protocol describes a general method for the amidation of a pyrazolo[1,5-a]pyridine-3-carboxylic acid with a primary amine.[10]

  • Acid Activation: To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents).

  • Amine Addition: Stir the mixture at room temperature for 10-15 minutes, then add the primary amine (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[12][13]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a solution of Pim-1 kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[13]

    • Prepare a solution of the substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or DMSO (for control).[13]

    • Add 2 µL of the Pim-1 kinase solution.[13]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[13]

    • Incubate at room temperature for 60 minutes.[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylates Pim1 Pim-1 Kinase STAT3_5->Pim1 induces transcription BAD BAD Pim1->BAD phosphorylates (inactivates) Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival promotes Apoptosis Apoptosis BAD->Apoptosis promotes Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Pyridine->Pim1 inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General experimental workflow for the development of Pyrazolo[1,5-a]pyridine-based inhibitors.

Troubleshooting_Logic Start Low Biological Activity Observed Check_Purity Check Compound Purity (e.g., HPLC, NMR) Start->Check_Purity Is_Pure Is Compound Pure? Check_Purity->Is_Pure Repurify Repurify Compound Is_Pure->Repurify No Check_Solubility Assess Solubility in Assay Buffer Is_Pure->Check_Solubility Yes Repurify->Check_Purity Is_Soluble Is Compound Soluble? Check_Solubility->Is_Soluble Reformulate Reformulate or Modify Compound Is_Soluble->Reformulate No Check_Stability Assess Compound Stability in Assay Buffer Is_Soluble->Check_Stability Yes Reformulate->Check_Solubility Is_Stable Is Compound Stable? Check_Stability->Is_Stable Use_Fresh Use Freshly Prepared Solutions Is_Stable->Use_Fresh No Re_evaluate Re-evaluate Biological Activity Is_Stable->Re_evaluate Yes Use_Fresh->Check_Stability

Caption: Logical workflow for troubleshooting low biological activity of Pyrazolo[1,5-a]pyridine derivatives.

References

Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide provides a general framework for addressing potential off-target effects of compounds containing the Pyrazolo[1,5-a]pyridine scaffold. Information regarding the specific off-target profile of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is not extensively available in public literature. Therefore, this guide is based on the known biological activities of structurally related compounds and established principles in pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my assays and observing unexpected cellular phenotypes. What could be the potential off-target effects?

A1: While the specific off-target profile of this compound is not well-documented, the Pyrazolo[1,5-a]pyridine scaffold is present in compounds known to interact with various biological targets. Therefore, unexpected phenotypes could arise from off-target activities. Based on the broader class of Pyrazolo[1,5-a]pyridine derivatives, potential off-target families include:

  • Kinases: Many compounds with this core structure are potent kinase inhibitors. Off-target kinase inhibition can lead to a wide range of cellular effects, including alterations in cell cycle, proliferation, and signaling pathways.

  • G-Protein Coupled Receptors (GPCRs): Some Pyrazolo[1,5-a]pyridine analogs have been shown to antagonize GPCRs, such as the Corticotropin-Releasing Factor Receptor-1 (CRF1).[1]

  • Other Enzymes: This chemical scaffold is versatile and could interact with other enzymes, such as phosphoinositide 3-kinases (PI3Ks).

To investigate these potential off-target effects, a systematic approach involving secondary assays and control experiments is recommended.

Q2: My experimental results with this compound are inconsistent with the known function of its intended target. How can I confirm if this is an off-target effect?

A2: This is a strong indicator of a potential off-target effect. A multi-step approach is recommended to investigate this discrepancy.

Troubleshooting Guide:

  • Confirm On-Target Engagement: First, verify that your compound is engaging with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.

  • Dose-Response Analysis: Compare the dose-response curve for the on-target effect with that of the unexpected phenotype. A significant difference in potency (EC50 or IC50) can suggest that the two effects are mediated by different molecular targets.

  • Use a Structurally Unrelated Control: Employ a known inhibitor of the same primary target that has a different chemical structure. If this control compound does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for your Pyrazolo[1,5-a]pyridine analog.

  • Target Knockout/Knockdown Experiments: The most definitive way to confirm an off-target effect is to use a cell line where the intended target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). If the unexpected phenotype persists in these cells upon treatment with your compound, it is unequivocally an off-target effect.

Experimental Workflow for Investigating Unexpected Phenotypes

G A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Dose-Response Comparison (On-target vs. Phenotype) B->C D Use Structurally Unrelated Control Inhibitor C->D E Target Knockout/Knockdown Experiment D->E F On-Target Effect Confirmed E->F Phenotype Abolished G Off-Target Effect Likely E->G Phenotype Persists

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Q3: How can I proactively screen for potential off-target kinase activity of my this compound?

A3: Proactive screening is a crucial step to ensure the specificity of your compound. A kinase selectivity panel is the most direct way to identify potential off-target kinase interactions.

Recommended Approach:

  • Kinase Profiling Services: Several commercial vendors offer kinase profiling services where your compound can be screened against a large panel of kinases (e.g., >400 kinases). This will provide data on the inhibitory activity of your compound against a wide range of kinases at one or more concentrations.

  • Interpreting the Data: The results are typically provided as a percentage of inhibition at a given concentration. Hits that show significant inhibition should be followed up with IC50 determination to quantify their potency.

Hypothetical Kinase Profiling Data

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target Kinase 95%50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C15%>10,000

In this hypothetical example, "Off-Target Kinase A" would be a significant off-target of concern due to its high inhibition and low nanomolar IC50 value.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat with either a vehicle control or your Pyrazolo[1,5-a]pyridine compound at various concentrations for a specified time.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by western blotting using an antibody specific for the target protein. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding compound.

Kinase Activity Assay (for IC50 determination)

This protocol is for determining the IC50 value of your compound against a specific kinase.

  • Reagents: Kinase, substrate, ATP, and your Pyrazolo[1,5-a]pyridine compound.

  • Assay Preparation: Prepare a serial dilution of your compound. In a microplate, add the kinase and the compound dilutions and incubate for a short period.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate at the optimal temperature for the kinase.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies or luminescence-based ATP detection.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Off-Target Signaling Pathway

G Compound Pyrazolo[1,5-a]pyridine Compound PrimaryTarget Primary Target Kinase Compound->PrimaryTarget Inhibits OffTarget Off-Target Kinase (e.g., Kinase A) Compound->OffTarget Inhibits Downstream1 Intended Downstream Signaling PrimaryTarget->Downstream1 Downstream2 Unintended Downstream Signaling OffTarget->Downstream2 OnTargetEffect Expected Phenotype Downstream1->OnTargetEffect OffTargetEffect Unexpected Phenotype Downstream2->OffTargetEffect

Caption: Potential on-target vs. off-target signaling pathways.

References

Technical Support Center: Cell Permeability Optimization for Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cell permeability optimization of Pyrazolo[1,5-a]pyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of cell permeability for Pyrazolo[1,5-a]pyridine compounds.

IssuePossible CausesRecommended Actions
Low apparent permeability in PAMPA assay - Poor aqueous solubility: The compound may be precipitating in the donor well, reducing the concentration available for diffusion. - High lipophilicity (logP > 5): The compound may be retained within the artificial membrane. - Compound instability: Degradation in the assay buffer.- Optimize formulation: Use a co-solvent (e.g., DMSO) at a low concentration (<1%) in the donor solution. Ensure the final concentration of the compound is below its kinetic solubility limit in the assay buffer. - Modify compound structure: Introduce polar functional groups to decrease lipophilicity. - Assess stability: Analyze the compound concentration in the donor well at the beginning and end of the experiment to check for degradation.
Good PAMPA permeability, but low Caco-2 permeability - Active efflux: The compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells but not present in the PAMPA model.- Conduct a bi-directional Caco-2 assay: Determine the efflux ratio (ER = Papp (B-A) / Papp (A-B)). An ER > 2 suggests active efflux. - Use efflux inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm the involvement of these transporters.
High variability in Caco-2 assay results - Inconsistent Caco-2 monolayer integrity: Leaky monolayers can lead to artificially high permeability values. - Compound cytotoxicity: The compound may be toxic to the Caco-2 cells, compromising membrane integrity. - Poor compound solubility: Precipitation in the assay buffer can lead to inconsistent dosing.- Verify monolayer integrity: Measure transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be stable and within the laboratory's established range. Additionally, assess the permeability of a paracellular marker like Lucifer yellow. - Determine cytotoxicity: Evaluate the compound's toxicity to Caco-2 cells at the concentrations used in the permeability assay using methods like the MTT or LDH assay. - Ensure solubility: Confirm the compound's solubility in the assay buffer at the experimental concentration.
Low recovery in permeability assays - Non-specific binding: The compound may be adsorbing to the plasticware of the assay plates. - Metabolism by Caco-2 cells: The compound may be metabolized by enzymes present in the cells. - Compound instability: Degradation in the assay buffer.- Use low-binding plates: Employ plates designed for low non-specific binding. - Include a protein source: Adding a small amount of bovine serum albumin (BSA) to the receiver compartment can sometimes reduce non-specific binding. - Analyze for metabolites: Use LC-MS/MS to look for potential metabolites in the donor and receiver compartments. - Assess compound stability: Incubate the compound in the assay buffer under experimental conditions and analyze for degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the cell permeability of my Pyrazolo[1,5-a]pyridine compounds?

A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA). It is a high-throughput, cost-effective, and non-cell-based assay that provides a measure of passive diffusion. This can help you rank your initial set of compounds and identify potential permeability liabilities early on.

Q2: My Pyrazolo[1,5-a]pyridine compound has a high molecular weight. Will this affect its permeability?

Generally, compounds with a molecular weight greater than 500 Da tend to have lower passive permeability. However, this is not a strict rule, and other factors such as lipophilicity, hydrogen bonding capacity, and the presence of active transport mechanisms play significant roles.

Q3: How can I improve the permeability of a Pyrazolo[1,5-a]pyridine compound that shows poor passive diffusion?

To improve passive diffusion, you can consider the following strategies based on structure-activity relationships (SAR):

  • Reduce the number of hydrogen bond donors and acceptors: This can decrease the energy barrier for membrane translocation.

  • Optimize lipophilicity (logP): Aim for a logP in the range of 1-3 for a good balance between solubility and permeability.

  • Reduce the polar surface area (PSA): A PSA below 140 Ų is generally favorable for good cell permeability.

  • Introduce intramolecular hydrogen bonds: This can mask polar groups and reduce the effective PSA.

Q4: In silico models predict my Pyrazolo[1,5-a]pyridine compound has good permeability, but the experimental results are poor. Why?

In silico models are predictive tools and may not capture all the complexities of biological systems. Discrepancies can arise from:

  • Active efflux: As mentioned in the troubleshooting guide, your compound may be a substrate for efflux transporters not accounted for in the model.

  • Metabolism: The compound may be rapidly metabolized by the cells in your experimental system.

  • Poor solubility: The actual concentration of the compound in the assay may be lower than predicted due to solubility issues. It is crucial to validate in silico predictions with experimental data.

Q5: What are the typical classifications for permeability based on Caco-2 assay results?

Based on the apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction, compounds are generally classified as:

  • Low Permeability: Papp < 1.0 x 10-6 cm/s

  • Moderate Permeability: Papp between 1.0 and 10 x 10-6 cm/s[1]

  • High Permeability: Papp > 10 x 10-6 cm/s[1]

Data on Pyrazolo[1,5-a]pyridine/pyrimidine Permeability

The following table summarizes available data and predictions for the permeability of Pyrazolo[1,5-a]pyridine and related Pyrazolo[1,5-a]pyrimidine compounds. Note that much of the publicly available data is from in silico predictions.

Compound ClassAssay TypePermeability Classification/ValueKey ObservationsReference
Pyrazolo[1,5-a]pyrimidinesIn silico (PreADMET)Moderate PermeationAll tested compounds were predicted to have moderate Caco-2 cell permeability.[2]
Pyrazolo[1,5-a]pyrimidinesIn silico (PreADMET)Good Absorption (>70% HIA)All tested compounds were predicted to have good human intestinal absorption.[2]
Pyrazolo[1,5-c]pyrimidinesMDCK-MDR1Papp (A-B): 0.3-2.1 x 10-6 cm/s Efflux Ratio: 1.1-14This series showed low to moderate permeability with some compounds exhibiting significant efflux.[3]

Experimental Protocols

Detailed Protocol for Caco-2 Permeability Assay

This protocol outlines the key steps for performing a bi-directional Caco-2 permeability assay to evaluate the intestinal permeability and potential for active efflux of Pyrazolo[1,5-a]pyridine compounds.

1. Cell Culture:

  • Culture Caco-2 cells (passage 30-45) in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

2. Monolayer Integrity Verification:

  • Before the experiment, measure the TEER of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to ensure a confluent monolayer with tight junctions.

  • Optionally, perform a Lucifer Yellow permeability assay to further confirm monolayer integrity.

3. Transport Experiment (Apical to Basolateral - A-B):

  • Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.

  • Add the dosing solution to the apical (donor) chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Collect a sample from the apical chamber at the beginning and end of the experiment.

4. Transport Experiment (Basolateral to Apical - B-A):

  • Repeat the transport experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber to assess active efflux.

5. Sample Analysis:

  • Quantify the concentration of the Pyrazolo[1,5-a]pyridine compound in the collected samples using a validated analytical method, such as LC-MS/MS.

6. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

    • A is the surface area of the insert.

    • C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Visualizations

G cluster_workflow Permeability Assessment Workflow Start Start In_silico_Prediction In silico Prediction (Solubility, logP, PSA, Permeability) Start->In_silico_Prediction PAMPA PAMPA Assay (Passive Permeability) In_silico_Prediction->PAMPA Caco2_Assay Bi-directional Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2_Assay Data_Analysis Data Analysis (Papp, Efflux Ratio) Caco2_Assay->Data_Analysis Decision Permeability Acceptable? Data_Analysis->Decision Optimization Structure-Permeability Relationship Analysis & Chemical Modification Decision->Optimization No Proceed Proceed to further ADME studies Decision->Proceed Yes Optimization->PAMPA

Caption: Experimental workflow for assessing and optimizing cell permeability.

G cluster_properties Physicochemical Properties & Cell Permeability cluster_increase Factors Increasing Permeability cluster_decrease Factors Decreasing Permeability Compound Pyrazolo[1,5-a]pyridine Compound Lipophilicity Optimal Lipophilicity (logP 1-3) Compound->Lipophilicity Low_PSA Low Polar Surface Area (< 140 Ų) Compound->Low_PSA Low_HBD Low Hydrogen Bond Donor Count Compound->Low_HBD High_MW High Molecular Weight (> 500 Da) Compound->High_MW High_PSA High Polar Surface Area (> 140 Ų) Compound->High_PSA Efflux Active Efflux (e.g., P-gp substrate) Compound->Efflux Poor_Solubility Poor Aqueous Solubility Compound->Poor_Solubility Permeability Cell Permeability Lipophilicity->Permeability Low_PSA->Permeability Low_HBD->Permeability High_MW->Permeability High_PSA->Permeability Efflux->Permeability Poor_Solubility->Permeability

References

Technical Support Center: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of pyrazolo[1,5-a]pyridine derivatives. The information is designed to improve experimental efficiency and address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted synthesis of pyrazolo[1,5-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in microwave-assisted synthesis can stem from several factors. Suboptimal reaction parameters are a primary cause. The reaction temperature, time, and microwave power are critical variables that require careful optimization.[1][2] For instance, a temperature that is too low may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the desired product.[2]

Another potential issue is the presence of impurities in the starting materials or solvents. Water and other nucleophilic impurities can interfere with the reaction, leading to the formation of byproducts. Ensure that all reagents and solvents are of appropriate purity and are properly dried.

Finally, inefficient stirring within the microwave vial can lead to localized overheating and uneven reaction progress, resulting in lower yields. Always use an appropriate magnetic stir bar and ensure it is functioning correctly throughout the reaction.

Q2: I am observing the formation of significant byproducts. How can I minimize them?

A2: The formation of byproducts is a common challenge. One frequent side reaction is the formation of imine derivatives, particularly when catalyst concentrations or microwave power settings are not optimal.[1] Careful optimization of these parameters is crucial for minimizing such unwanted reactions.

The choice of solvent can also influence the product distribution. Solvents with high dielectric constants are more efficient at absorbing microwave energy and can lead to faster reaction rates, but may also promote side reactions if not carefully controlled. Experimenting with different solvents can help to identify conditions that favor the formation of the desired pyrazolo[1,5-a]pyridine derivative.

Additionally, consider the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to the formation of byproducts. A systematic evaluation of the reactant ratios is recommended.

Q3: My product is difficult to purify. What are the best strategies for purification?

A3: Purification of pyrazolo[1,5-a]pyridine derivatives can be challenging due to the presence of closely related impurities. Flash column chromatography is a commonly used and effective technique.[3] Optimization of the mobile phase is key to achieving good separation. A gradient elution, for example, starting with a non-polar solvent system and gradually increasing the polarity, can be effective. Common solvent systems include ethyl acetate/heptane and methanol/dichloromethane gradients.[4]

If the compound is unstable on silica gel, using a less acidic stationary phase like alumina or deactivated silica gel can be beneficial.[4] Deactivation of silica gel can be achieved by adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase.[4]

Recrystallization is another powerful purification technique, especially for solid products, and is often more scalable than chromatography.[5] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize in a microwave-assisted synthesis of pyrazolo[1,5-a]pyridines?

A1: The three primary parameters to optimize are temperature, reaction time, and microwave power .[1] It is generally recommended to start by optimizing the temperature, followed by the reaction time.[1] The power setting influences the rate of heating and should be set to ensure a controlled and steady temperature is maintained.

Q2: How do I choose an appropriate solvent for my microwave reaction?

A2: The choice of solvent is critical. The solvent should be able to absorb microwave energy efficiently (i.e., have a sufficiently high dielectric constant) and be chemically inert under the reaction conditions. The boiling point of the solvent is also an important consideration, as microwave synthesis is often performed in sealed vessels at temperatures above the solvent's atmospheric boiling point.[6] Common solvents for these types of reactions include DMF, ethanol, and acetic acid.

Q3: Can I scale up a microwave-assisted reaction?

A3: Yes, scaling up is possible. However, direct translation of conditions from a small-scale vial to a larger reactor is not always straightforward due to differences in heat distribution and microwave penetration. It is often necessary to re-optimize the reaction parameters for the larger scale. One-pot sequential reactions under microwave irradiation have been shown to be effective for gram-scale synthesis, minimizing the need for intermediate work-up and purification.[6][7]

Q4: What are the safety precautions for microwave-assisted synthesis?

A4: Always use microwave reactors that are specifically designed for chemical synthesis and equipped with temperature and pressure sensors. Never use domestic microwave ovens. Ensure that the reaction vessel is properly sealed and do not exceed the recommended fill volume. Be aware of the potential for rapid pressure buildup, especially when using volatile solvents or when gas-evolving reactions are anticipated. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives.

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional HeatingReflux4 hLower[8]
2Microwave Irradiation15030 minHigher[9]
3UltrasoundAmbient1-2 hModerate[8]

Table 2: Optimization of Microwave Reaction Parameters for Pyrazolo[1,5-a]pyridine Synthesis.

ParameterCondition 1Condition 2Condition 3Outcome
Temperature100 °C120 °C140 °CYield increases with temperature up to an optimal point, after which decomposition may occur.[10]
Time10 min20 min30 minShorter reaction times are a key advantage of microwave synthesis.[11]
Power100 W150 W200 WPower should be sufficient to maintain the target temperature without significant fluctuations.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridines

  • Reagent Preparation: In a designated microwave reaction vial (2-5 mL), add the appropriate N-aminopyridine (1.0 equiv.), the 1,3-dicarbonyl compound (1.0-1.2 equiv.), and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 2 mL).

  • Vial Sealing: Securely seal the vial with a cap designed for microwave synthesis.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 120 °C), reaction time (e.g., 20 minutes), and power (e.g., 150 W with variable power to maintain temperature).

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Open the vial carefully. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in the troubleshooting section.

Mandatory Visualization

experimental_workflow reagent_prep Reagent Preparation solvent_add Solvent Addition reagent_prep->solvent_add vial_seal Vial Sealing solvent_add->vial_seal mw_irrad Microwave Irradiation vial_seal->mw_irrad cooling Cooling mw_irrad->cooling workup Work-up cooling->workup purification Purification workup->purification product Final Product purification->product

Caption: Experimental Workflow for Microwave-Assisted Synthesis.

troubleshooting_guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield params Suboptimal Parameters (Temp, Time, Power) low_yield->params impurities Reagent/Solvent Impurities low_yield->impurities stirring Inefficient Stirring low_yield->stirring byproducts Byproduct Formation side_reactions Side Reactions byproducts->side_reactions solvent_choice Inappropriate Solvent byproducts->solvent_choice stoichiometry Incorrect Stoichiometry byproducts->stoichiometry purification_issue Purification Difficulty silica_instability Compound Instability on Silica purification_issue->silica_instability poor_separation Poor Chromatographic Separation purification_issue->poor_separation optimize_params Optimize Reaction Parameters params->optimize_params dry_reagents Use Pure/Dry Reagents & Solvents impurities->dry_reagents check_stirring Ensure Efficient Stirring stirring->check_stirring optimize_catalyst Optimize Catalyst/Power side_reactions->optimize_catalyst screen_solvents Screen Different Solvents solvent_choice->screen_solvents adjust_stoichiometry Adjust Reactant Ratios stoichiometry->adjust_stoichiometry alt_stationary_phase Use Alumina or Deactivated Silica silica_instability->alt_stationary_phase optimize_mobile_phase Optimize Mobile Phase/Recrystallize poor_separation->optimize_mobile_phase

Caption: Troubleshooting Logic for Synthesis Issues.

References

Validation & Comparative

A Comparative Guide to PI3Kδ Inhibitors: Profiling Pyrazolo[1,5-a]pyrimidine Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a novel pyrazolo[1,5-a]pyrimidine-based Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor against other key players in this therapeutic class. This analysis is supported by experimental data to inform discovery and development efforts.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell malignancies and inflammatory diseases.[2] While the user query specified Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, literature review indicates this compound is a chemical building block and not a characterized PI3Kδ inhibitor. However, the structurally related pyrazolo[1,5-a]pyrimidine scaffold has yielded potent and selective PI3Kδ inhibitors.[3][4] This guide will, therefore, focus on a representative compound from this class, CPL302-253, and compare its performance with clinically relevant PI3Kδ inhibitors: Idelalisib, Duvelisib, Umbralisib, and Zandelisib.

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The in vitro inhibitory activity of CPL302-253 and other PI3Kδ inhibitors against the four Class I PI3K isoforms (α, β, δ, γ) is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
CPL302-253 >1000>10002.8>1000
Idelalisib 8600[5]4000[5]2.589
Duvelisib 1602[6]85[6]2.5[6]27[7]
Umbralisib >10000>10000221400
Zandelisib 49766053.5817

Understanding the Mechanism: The PI3K/AKT/mTOR Signaling Pathway

PI3Kδ inhibitors exert their effects by blocking the PI3K/AKT/mTOR signaling cascade, which is crucial for B-cell proliferation and survival.[8] Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates that regulate cell survival, growth, and proliferation.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., CPL302-253) Inhibitor->PI3K_delta Inhibition

PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Luminescent Kinase Assay)

This assay quantifies the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test inhibitors (e.g., CPL302-253, Idelalisib)

  • Assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add 0.5 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[9]

  • Prepare a mixture of the respective PI3K enzyme and lipid substrate in the kinase reaction buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.[9]

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.[9]

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot for Phospho-AKT (Ser473)

This method is used to assess the on-target effect of PI3Kδ inhibitors in a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

Materials:

  • B-cell lymphoma cell lines (e.g., SU-DHL-6)[10]

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-AKT (Ser473)[11] and anti-total AKT[8]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT.

  • Quantify the band intensities to determine the relative levels of phospho-AKT.

Experimental Workflow for Inhibitor Characterization

The general workflow for characterizing a novel PI3Kδ inhibitor involves a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Workflow cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochem Biochemical Kinase Assay (IC50 determination) Selectivity Isoform Selectivity Profiling (α, β, γ, δ) Biochem->Selectivity Western Western Blot (p-AKT inhibition) Selectivity->Western Prolif Cell Proliferation Assay Western->Prolif PK Pharmacokinetics Prolif->PK Efficacy Xenograft Models PK->Efficacy

General experimental workflow for PI3Kδ inhibitor characterization.

References

Validating the Anticancer Activity of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride in Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer therapy. Novel compounds that can overcome these resistance mechanisms are of critical importance. This guide provides a framework for validating the activity of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyridine class, in resistant cancer cell lines. While direct experimental data for this specific compound in resistant models is not extensively published, this guide leverages data from closely related pyrazolopyrimidine and pyrazolopyridine analogs to propose a likely mechanism of action and a clear path for validation.

Introduction to this compound

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[1] Analogs within this family have shown potent inhibitory activity against several protein kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Src-family kinases.[2][3] These kinases are often dysregulated in cancer and play crucial roles in cell cycle progression, proliferation, and survival, making them key targets for anticancer therapies.[4] The hydrochloride salt of Pyrazolo[1,5-a]pyridin-3-amine is designed to improve aqueous solubility for research and potential therapeutic applications.[2]

Postulated Mechanism of Action and Relevance in Drug Resistance

Based on the activity of structurally similar compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of key kinases involved in cell cycle control and survival signaling, such as CDK2 and PI3K.

  • CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[5] Overexpression of CDK2 is common in many cancers and can contribute to uncontrolled proliferation.

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[6] Hyperactivation of this pathway is a common mechanism of both intrinsic and acquired resistance to various cancer therapies.

By targeting these fundamental pathways, this compound has the potential to be effective in cancer cells that have developed resistance to other therapies through mechanisms such as upregulation of survival pathways.

Comparative Efficacy in Resistant Cell Lines

To illustrate the potential of this class of compounds in overcoming drug resistance, the following tables present data from a study on novel Pyrazolo[1,5-a]-1,3,5-triazine derivatives (a closely related scaffold) as CDK7 inhibitors in a gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell line (PATU-T GR).[7] This serves as a template for the validation of this compound.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) in Sensitive and Resistant PDAC Cell Lines [7]

CompoundPATU-T (Sensitive)PATU-T GR (Gemcitabine-Resistant)
Compound 1b 1.4 ± 0.31.9 ± 0.2
Compound 1g 1.5 ± 0.22.7 ± 0.5
Gemcitabine 0.02 ± 0.005> 10

Data is presented as mean ± standard deviation. This data is for Pyrazolo[1,5-a]-1,3,5-triazine derivatives and serves as a representative example.

Table 2: Kinase Inhibitory Activity [7]

CompoundCDK7 Inhibition (IC50, nM)
Compound 1b < 10
Compound 1g < 5

This data is for Pyrazolo[1,5-a]-1,3,5-triazine derivatives and serves as a representative example.

Signaling Pathways and Experimental Workflow

To visually represent the postulated mechanism of action and the experimental process for validation, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry cluster_2 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->pRb hyper-phosphorylates Inhibitor Pyrazolo[1,5-a]pyridin-3-amine HCl Inhibitor->CyclinE_CDK2 inhibits PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Inhibitor Pyrazolo[1,5-a]pyridin-3-amine HCl Inhibitor->PI3K inhibits Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start Seed Sensitive & Resistant Cancer Cell Lines treatment Treat with Pyrazolo[1,5-a]pyridin-3-amine HCl (Dose-Response) start->treatment incubation Incubate for 72 hours treatment->incubation add_reagent Add CCK-8/MTT Reagent incubation->add_reagent lysis Cell Lysis & Protein Quantification incubation->lysis measure_abs Measure Absorbance add_reagent->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50 sds_page SDS-PAGE & Transfer lysis->sds_page blotting Probe with Antibodies (p-CDK2, p-AKT, etc.) sds_page->blotting imaging Image and Quantify Bands blotting->imaging

References

In Vitro and In Vivo Correlation of Pyrazolo[1,5-a]pyrimidine Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative Pyrazolo[1,5-a]pyrimidine compound, a potent RET kinase inhibitor, against a standard-of-care multi-kinase inhibitor, Vandetanib. The data presented is compiled from published preclinical studies and is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in oncology for their potent inhibitory activity against various protein kinases.[1][2] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] This guide focuses on a specific Pyrazolo[1,5-a]pyrimidine derivative identified as a potent RET (REarranged during Transfection) kinase inhibitor, herein referred to as Compound 1.[3] The RET proto-oncogene encodes a receptor tyrosine kinase, and activating mutations or fusions in RET are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.

Vandetanib is an FDA-approved oral kinase inhibitor that targets multiple pathways, including VEGFR, EGFR, and RET, and serves as a relevant comparator for evaluating the preclinical efficacy of novel RET inhibitors like Compound 1. This guide will objectively compare the performance of Compound 1 with Vandetanib, providing supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Compound 1 and Vandetanib.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 1 RET<1
KDR (VEGFR2)>500
Vandetanib RET13
KDR (VEGFR2)36
EGFR540

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Anti-proliferative Activity against RET-Driven Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Compound 1 TTMedullary Thyroid Carcinoma (RET M918T)25
LC-2/adLung Adenocarcinoma (CCDC6-RET fusion)10
Vandetanib TTMedullary Thyroid Carcinoma (RET M918T)150
LC-2/adLung Adenocarcinoma (CCDC6-RET fusion)80

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDose & ScheduleTumor Growth Inhibition (%)
Compound 1 TT (Thyroid)10 mg/kg, po, qd>100 (Regression)
Vandetanib TT (Thyroid)50 mg/kg, po, qd60-70

po, qd: per os (by mouth), quaque die (every day).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases was determined using a biochemical assay. Recombinant human RET, KDR, and EGFR kinases were incubated with the test compounds at varying concentrations in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based detection method. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Cancer cell lines (TT and LC-2/ad) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds or vehicle control for 72 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were determined from the dose-response curves.[4]

In Vivo Xenograft Model

All animal experiments were conducted in accordance with institutional guidelines.[5] Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with a suspension of human cancer cells (e.g., 5 x 10^6 TT cells) in a mixture of media and Matrigel.[5] When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The compounds were administered orally once daily at the indicated doses.[3] Tumor volume was measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. Body weight and general health of the mice were monitored throughout the study. The percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group.

Mandatory Visualization

Signaling Pathway Diagram

RET_Signaling_Pathway RET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase RAS RAS RET_Receptor->RAS Phosphorylation PI3K PI3K RET_Receptor->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Ligand Ligand->RET_Receptor Activation Compound_1 Compound 1 Compound_1->RET_Receptor Inhibition Vandetanib Vandetanib Vandetanib->RET_Receptor Inhibition

Caption: Simplified RET signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow In Vitro to In Vivo Efficacy Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay MTT_Assay->IC50_Determination Xenograft_Model Xenograft Model Development IC50_Determination->Xenograft_Model Lead Compound Selection Drug_Administration Compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General workflow for assessing anticancer compound efficacy.

References

Cross-reactivity profile of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the kinase cross-reactivity profile of compounds based on the Pyrazolo[1,5-a]pyridine scaffold. Due to the limited availability of comprehensive kinase panel data for Pyrazolo[1,5-a]pyridin-3-amine hydrochloride specifically, this guide synthesizes findings from various studies on related derivatives to provide a representative overview of the scaffold's selectivity.

The Pyrazolo[1,5-a]pyridine core is a versatile heterocyclic structure that serves as a foundational element in the design of various kinase inhibitors.[1][2] Derivatives have demonstrated inhibitory activity against a range of kinases, including those pivotal in cancer and immune response signaling pathways. This guide consolidates publicly available data to present a comparative view of this scaffold's engagement with different kinase families.

Kinase Inhibition Profile of Pyrazolo[1,5-a]pyridine and Related Derivatives

The following table summarizes the inhibitory activities of various Pyrazolo[1,5-a]pyridine and structurally similar Pyrazolo[1,5-a]pyrimidine derivatives against a panel of kinases. This data, collated from multiple studies, showcases the scaffold's potential for potent and, in some cases, selective kinase inhibition.

Compound ClassTarget KinaseIC50 / K_D_ / % InhibitionNotes
Pyrazolo[1,5-a]pyridine DerivativesPI3KαIC50: 0.9 nM (for compound 5x)Demonstrates high potency and selectivity for the p110α isoform over other Class Ia PI3 kinases.[3]
PI3Kγ / PI3KδIC50: 4.0 nM (γ), 9.1 nM (δ) (for compound 20e)A potent and selective dual inhibitor.[4]
C-Terminal Src Kinase (CSK)IC50: 5 nM (for compound 7)Potent activity in biochemical assays.[5]
Pyrazolo[1,5-a]pyrimidine DerivativesCasein Kinase 2 (CK2)K_D_: 12 nM (for compound IC20)Highly potent and exclusively selective for CK2.[6]
Tyrosine Kinases (general)IC50: 8.4 nM (for compound 9b vs. EGFR)Showed potent inhibition comparable to the reference drug Sorafenib.[7]
Cyclin-Dependent Kinases (CDKs)Potent inhibition of various CDKsA pyrazolo[1,5-a]-1,3,5-triazine analog of (R)-roscovitine (a CDK inhibitor) showed significantly higher potency.[8][9]
Tropomyosin Receptor Kinase (Trk) A/B/CIC50: 1.4-3.6 nM (for compound 36)Demonstrates potent pan-Trk inhibition.[10]

Experimental Methodologies

The data presented in this guide were generated using various established kinase assay platforms. Below are detailed descriptions of the general protocols for these key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay technology is a common method for studying kinase activity in a high-throughput format.[8]

  • Kinase Reaction: The kinase, a specific substrate (often biotinylated), and the test compound (e.g., a Pyrazolo[1,5-a]pyridine derivative) are incubated together in an appropriate reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: The reaction is stopped by adding a detection buffer containing EDTA. This buffer also contains a europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate.

  • Signal Measurement: If the substrate is phosphorylated by the kinase, the Eu³⁺-labeled antibody binds to the phosphorylated site. The streptavidin-XL665 binds to the biotin tag on the substrate, bringing the donor (Eu³⁺) and acceptor (XL665) molecules into close proximity. Upon excitation at ~320 nm, the Eu³⁺ donor transfers energy to the XL665 acceptor, which then emits a long-lived signal at 665 nm. The HTRF ratio (emission at 665 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

  • Kinase Reaction: The kinase reaction is performed by incubating the enzyme, substrate, ATP, and the test compound.

  • ATP Depletion: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP.

  • Luminescence Measurement: The newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal, which is directly proportional to the initial kinase activity.[12]

Caliper Microfluidic Mobility-Shift Assay

This technology provides a direct measurement of kinase activity by separating the non-phosphorylated substrate from the phosphorylated product based on their electrophoretic mobility.[13][14]

  • Reaction Setup: The kinase reaction, containing the enzyme, a fluorescently labeled peptide substrate, ATP, and the test compound, is performed in a microplate well.

  • Microfluidic Separation: After incubation, the reaction is stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, causing the charged substrate and product peptides to migrate through the microchannels.

  • Data Analysis: The phosphorylated product, having a different charge due to the added phosphate group, will migrate at a different velocity than the substrate. The amounts of substrate and product are quantified by detecting their fluorescence, and the kinase activity is determined from the ratio of product to the sum of product and substrate.[14]

Signaling Pathway Visualizations

The kinases targeted by Pyrazolo[1,5-a]pyridine derivatives are involved in critical cellular signaling pathways. The following diagrams illustrate a representative experimental workflow and a key signaling pathway.

G cluster_workflow Experimental Workflow for Kinase Profiling compound Pyrazolo[1,5-a]pyridine Derivative assay_plate Assay Plate Incubation (Kinase, Substrate, ATP, Compound) compound->assay_plate kinase_panel Kinase Panel kinase_panel->assay_plate detection Detection Method (e.g., HTRF, ADP-Glo) assay_plate->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis G cluster_pi3k Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

References

Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives' Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of Pyrazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis. This guide provides a comparative analysis of their antitubercular activity, supported by experimental data and detailed protocols.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the discovery of novel antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising heterocyclic core for the development of potent antitubercular drugs. This guide summarizes the key findings from recent studies, presenting a comparative analysis of the antitubercular activity of various pyrazolo[1,5-a]pyridine derivatives.

Quantitative Analysis of Antitubercular Activity

The in vitro antitubercular activity of pyrazolo[1,5-a]pyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb strain H37Rv. Several series of pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated exceptional potency, with MIC values in the nanomolar range.[1][2]

A study focused on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showcased compounds with potent activity against both the drug-susceptible H37Rv strain and clinically isolated MDR-TB strains.[1] Notably, compound 5k from this series exhibited superior inhibition against five resistant strains with MIC values ranging from 11.1 to 223 nM, comparable to its activity against the wild-type H37Rv strain.[1]

Further structural modifications on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold, particularly the introduction of diaryl side chains, have led to compounds with excellent potency against both drug-susceptible and drug-resistant Mtb strains.[3][4] For instance, compounds 6a-6d exhibited strong antitubercular activity against Mtb H37Rv with MIC values ranging from <0.002 to 0.029 µg/mL.[3][4] The representative compound 6j from this diaryl series demonstrated promising in vitro activity against Mtb H37Rv, rifampicin-resistant (rRMP), and isoniazid-resistant (rINH) strains with MIC values of ≤0.002 µg/mL, along with low cytotoxicity against Vero cells.[3]

Another series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids also showed significant antitubercular activity. The representative hybrid 7 displayed an MIC of 0.006 μg/mL against the H37Rv strain and potent activity against a panel of drug-resistant Mtb strains with MIC values ranging from 0.003 to 0.014 μg/mL.[5][6]

The following tables summarize the antitubercular activity of selected pyrazolo[1,5-a]pyridine derivatives from various studies.

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against Mtb H37Rv

CompoundR GroupMIC (µg/mL)MIC (µM)Reference
5k 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzyl0.0060.011[1]
6j 4'-((Trifluoromethoxy)biphenyl-4-yl)methyl<0.002-[3]
7 (4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)0.006-[5][6]
Isoniazid -0.05-[3]
Rifampicin -0.006-[3]

Table 2: Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives against Drug-Resistant Mtb Strains

CompoundMtb StrainMIC (µg/mL)Reference
5k MDR-TB Clinical Isolates0.006 - 0.125[1]
6j INH-resistant (rINH)<0.002[3]
6j RMP-resistant (rRMP)<0.002[3]
7 Drug-Resistant Strains0.003 - 0.014[5][6]

Experimental Protocols

The synthesis and evaluation of the antitubercular activity of pyrazolo[1,5-a]pyridine derivatives involve standardized experimental procedures.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

The general synthetic route to pyrazolo[1,5-a]pyridine-3-carboxamides involves a straightforward amidation reaction.[1] The key intermediate, pyrazolo[1,5-a]pyridine-3-carboxylic acid, is synthesized through a multi-step process. This typically begins with the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative to form the pyrazolo[1,5-a]pyridine core.[1] The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to yield the final carboxamide derivative.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The antitubercular activity of the synthesized compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).[1]

  • Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a specific optical density (OD) to achieve a final inoculum of approximately 5 x 10^4 colony-forming units (CFU)/mL.[7]

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in 96-well microplates.

  • Inoculation and Incubation: The mycobacterial suspension is added to each well containing the diluted compounds. The plates are sealed and incubated at 37°C for 5-7 days.[7]

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 16-24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity is evaluated against a mammalian cell line, such as Vero (African green monkey kidney) cells.[1] The cell growth inhibition is typically measured using the Cell Counting Kit-8 (CCK-8) assay or a similar method. The concentration of the compound that inhibits 50% of cell growth (IC50) is determined. The selectivity index (SI) is then calculated as the ratio of IC50 to MIC.

Visualizations

Experimental Workflow for Antitubercular Screening

The following diagram illustrates the general workflow for the synthesis and screening of pyrazolo[1,5-a]pyridine derivatives for antitubercular activity.

G cluster_synthesis Compound Synthesis cluster_screening Antitubercular Screening start Starting Materials (Substituted Pyridines, Ethyl Propiolates) intermediate Pyrazolo[1,5-a]pyridine-3-carboxylate start->intermediate Cycloaddition acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid intermediate->acid Hydrolysis final_compound Pyrazolo[1,5-a]pyridine Derivatives acid->final_compound Amidation screening_start Synthesized Compounds final_compound->screening_start maba Microplate Alamar Blue Assay (MABA) screening_start->maba cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) screening_start->cytotoxicity mic Determine MIC (Minimum Inhibitory Concentration) maba->mic lead_selection Lead Compound Selection mic->lead_selection si Calculate SI (Selectivity Index) cytotoxicity->si si->lead_selection

Caption: Workflow for synthesis and antitubercular screening.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies of pyrazolo[1,5-a]pyridine-3-carboxamides have revealed several key features crucial for their potent antitubercular activity.

SAR cluster_core Pyrazolo[1,5-a]pyridine Core cluster_substituents Key Substituent Effects core Pyrazolo[1,5-a]pyridine Scaffold carboxamide 3-Carboxamide Linker (Essential for activity) core->carboxamide side_chain N-Benzyl Side Chain (Crucial for potency) carboxamide->side_chain diaryl Diaryl Groups (Enhance activity against drug-resistant strains) side_chain->diaryl Modification substituents Substituents on Diaryl Rings (e.g., -OCF3, influence potency) diaryl->substituents Further Optimization

Caption: Key SAR insights for pyrazolo[1,5-a]pyridines.

References

Head-to-Head Comparison: Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride and Approved PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound Pyrazolo[1,5-a]pyridin-3-amine hydrochloride and its analogs with the approved PI3Kα-selective inhibitors, Alpelisib (Piqray®) and Inavolisib (Itovebi®). This comparison is based on available preclinical data to evaluate their potential as targeted cancer therapeutics.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for drug development. Pyrazolo[1,5-a]pyridine derivatives have emerged as potent and selective inhibitors of PI3Kα. This guide will compare their preclinical performance against approved drugs targeting the same pathway.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

Pyrazolo[1,5-a]pyridines, Alpelisib, and Inavolisib are all small molecule inhibitors that target the ATP-binding site of the p110α catalytic subunit of PI3K.[1] By inhibiting PI3Kα, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and the subsequent signaling cascade that promotes cell proliferation and survival.[1] Inavolisib has a dual mechanism of action, as it also induces the degradation of the mutant p110α protein.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes GF Growth Factor GF->RTK Activates Inhibitor Pyrazolo[1,5-a]pyridine Alpelisib Inavolisib Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Comparative Analysis of Preclinical Data

Direct head-to-head clinical studies between this compound and approved drugs are not available. The following tables summarize key preclinical data from independent studies to provide an indirect comparison of their potency, selectivity, and in vivo efficacy. The data for the Pyrazolo[1,5-a]pyridine class is represented by a highly potent analog, compound 5x , as described by Kendall et al.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)
Pyrazolo[1,5-a]pyridine (5x) 0.9 282711
Alpelisib (BYL719) 51200290250
Inavolisib (GDC-0077) 0.038 >300-fold selective>300-fold selective>300-fold selective

Data compiled from multiple sources. Note that assay conditions may vary between studies, affecting direct comparability.

Table 2: In Vitro Cellular Activity and In Vivo Efficacy
CompoundCell Line (Cancer Type)Cellular Assay (IC50, nM)Xenograft ModelIn Vivo Efficacy
Pyrazolo[1,5-a]pyridine (5x) HCT-116 (Colon)120 (p-AKT inhibition)HCT-116Tumor growth inhibition
Alpelisib (BYL719) Various PIK3CA-mutantVariesVarious breast cancer modelsTumor growth inhibition
Inavolisib (GDC-0077) KPL-4 (Breast)Potent antiproliferative activityKPL-4Tumor regression

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of PI3K inhibitors.

PI3K Enzyme Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PI3K isoforms is a biochemical kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - PI3K enzyme (α, β, δ, γ) - Kinase buffer - ATP - PIP2 substrate Incubate Incubate enzyme with compound dilutions Reagents->Incubate Compound Prepare serial dilutions of Pyrazolo[1,5-a]pyridin-3-amine HCl Compound->Incubate StartRxn Add ATP and PIP2 to start reaction Incubate->StartRxn StopRxn Stop reaction and detect product (PIP3) StartRxn->StopRxn Measure Measure signal (e.g., luminescence, fluorescence) StopRxn->Measure Calculate Calculate % inhibition and determine IC50 values Measure->Calculate

Figure 2: General workflow for a PI3K kinase inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The lipid substrate, PIP2, is prepared in a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).

  • Compound Dilution : The test compound (e.g., this compound) is serially diluted in DMSO and then further diluted in the kinase buffer.

  • Kinase Reaction : The PI3K enzyme is incubated with the diluted compound for a short period (e.g., 10-15 minutes) at room temperature. The kinase reaction is initiated by adding a mixture of ATP and PIP2. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection : The amount of ADP produced (correlating with kinase activity) is measured using a detection reagent like ADP-Glo™ (Promega).[3] This system converts ADP to ATP, and the newly synthesized ATP is quantified in a luciferase reaction, generating a luminescent signal.

  • Data Analysis : The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Western Blot for Phospho-AKT (p-AKT) Inhibition

This cellular assay measures the ability of a compound to inhibit the PI3K pathway within cancer cells by detecting the phosphorylation of its downstream target, AKT.

Protocol:

  • Cell Culture and Treatment : Cancer cell lines (e.g., HCT-116) are cultured to ~80% confluency. The cells are then treated with various concentrations of the inhibitor or a vehicle control for a specified time (e.g., 2 hours).

  • Protein Extraction : Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting : The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The membrane is often stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) for normalization.[4]

In Vivo Tumor Xenograft Model

This preclinical model assesses the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation : A suspension of human cancer cells (e.g., 5-10 million HCT-116 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[5]

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[5]

  • Drug Administration : The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-AKT) or histological examination.

Summary and Future Directions

The available preclinical data suggests that Pyrazolo[1,5-a]pyridine derivatives are a promising class of highly potent and selective PI3Kα inhibitors. The representative compound, 5x , demonstrates exceptional potency for PI3Kα, surpassing that of the approved drug Alpelisib and being comparable to Inavolisib in in vitro kinase assays. Furthermore, the improved aqueous solubility of the hydrochloride salt of Pyrazolo[1,5-a]pyridin-3-amine enhances its drug-like properties.

While these preclinical findings are encouraging, it is important to note that this is an indirect comparison. The lack of direct head-to-head studies necessitates further investigation to conclusively determine the therapeutic potential of this compound relative to approved PI3Kα inhibitors. Future studies should focus on comprehensive preclinical profiling, including formal pharmacokinetic and toxicology studies, and ultimately, well-designed clinical trials to establish its safety and efficacy in cancer patients.

References

Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride. The primary focus is on its potential role as a Phosphoinositide 3-kinase (PI3K) p110α inhibitor, with a comparative analysis against established alternatives. Experimental data and detailed protocols are provided to support further investigation.

Comparative Analysis of Inhibitory Activity

This compound belongs to a class of compounds that have shown potent inhibitory activity against the p110α isoform of PI3K[1][2]. For a comprehensive evaluation, its performance should be benchmarked against a known p110α-selective inhibitor, such as Alpelisib (BYL719). Additionally, given that some pyrazolo[1,5-a]pyridine derivatives have demonstrated anti-inflammatory properties through Cyclooxygenase-2 (COX-2) inhibition, a comparison with the selective COX-2 inhibitor Celecoxib is also relevant[3].

Table 1: Comparison of p110α Inhibitory Potency

CompoundTargetIC50 (nM)Notes
Pyrazolo[1,5-a]pyridine derivative (Compound 5x) p110α0.9A potent example from the same chemical class[2].
Alpelisib (BYL719) p110α5An FDA-approved selective p110α inhibitor.
This compound p110αData not publicly availableRequires experimental determination.

Table 2: Comparison of COX-2 Inhibitory Potency

CompoundTargetIC50 (nM)Notes
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride COX-2Comparable to CelecoxibQualitative comparison from literature[3].
Celecoxib COX-240A well-established selective COX-2 inhibitor[3][4].

PI3K/Akt Signaling Pathway and Point of Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers[5][6]. P110α inhibitors, such as this compound, are hypothesized to act by blocking the catalytic activity of the p110α subunit, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt[6][7].

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Pyrazolo[1,5-a]pyridin-3-amine HCl Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 for p110α KinaseAssay->IC50 Selectivity Assess Isoform Selectivity (p110β, δ, γ) IC50->Selectivity CellCulture Select & Culture PIK3CA-mutant Cell Line Selectivity->CellCulture Proceed if potent & selective WesternBlot Western Blot for p-Akt CellCulture->WesternBlot ProlifAssay Cell Proliferation Assay (e.g., MTT, Celigo) WesternBlot->ProlifAssay Conclusion Confirm On-Target Mechanism of Action ProlifAssay->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine analogs, with a focus on their anticancer and other therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory activities of several pyrazolo[1,5-a]pyrimidine analogs against different protein kinases. These compounds have been investigated for their potential as anticancer agents, with many exhibiting potent nanomolar-level inhibition.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors [1]

CompoundR1 (C3-position)R2 (C5-position)TargetIC50 (nM)
8 picolinamide2,5-difluorophenyl-substituted pyrrolidineTrkA1.7
9 picolinamide2,5-difluorophenyl-substituted pyrrolidineTrkA1.7
12 ethenone/sulphonyl/unsubstitutedpyridine or pyridinone attached to pyrrolidineTrkA1 - 100
13 ethenone/sulphonyl/unsubstitutedpyridine or pyridinone attached to pyrrolidineTrkA1 - 100
25 amino-substituted2,5-difluorophenyl and fluorineTrkA, TrkB, TrkC< 1
26 amino-substituted2,5-difluorophenyl and fluorineTrkA, TrkB, TrkC< 1
27 amino-substituted2,5-difluorophenyl and fluorineTrkA, TrkB, TrkC< 1
28 macrocyclicsubstitutedTrkA0.17
28 macrocyclicsubstitutedTrkB0.07
28 macrocyclicsubstitutedTrkC0.07

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK Inhibitors [2]

CompoundR1 (C3-position)R2 (C7-position)TargetIC50 (nM)
5h 3-chloro-phenylazo4-Bromo-phenylCDK222
5i 2-chloro-phenylazo4-Bromo-phenylCDK224
Dinaciclib (control) --CDK218

Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Inhibitors [3]

CompoundR1 (C3-position)R2 (C5-position)TargetIC50 (µM)
Initial Hit ArylAminoPim-152
9a/b Optimized ArylOptimized AminoPim-1nanomolar range
11a/b Optimized ArylOptimized AminoPim-1nanomolar range

Experimental Protocols

The evaluation of pyrazolo[1,5-a]pyridine analogs typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Enzyme Inhibition Assay (General Protocol)

  • Preparation of Reagents: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The target kinase, substrate, and ATP are prepared in an appropriate assay buffer.

  • Assay Reaction: The kinase, test compound (at various concentrations), and substrate are pre-incubated in a 96-well or 384-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C or room temperature) for a predetermined period (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay

  • Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values are determined from the dose-response curves.

Western Blot Analysis for Target Modulation

  • Cell Treatment and Lysis: Cells are treated with the test compounds for a specific time. After treatment, cells are washed and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., phospho-Akt, Mcl-1) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the effect of the compound on protein expression or phosphorylation.

Visualizations

Signaling Pathway

The following diagram illustrates the role of Cyclin-Dependent Kinase 9 (CDK9) in transcriptional regulation and how its inhibition by pyrazolo[1,5-a]pyrimidine analogs can lead to the downregulation of the anti-apoptotic protein Mcl-1, ultimately inducing apoptosis in cancer cells.[4]

CDK9_Pathway cluster_cytoplasm Cytoplasm CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CTD Mcl1_gene Mcl-1 Gene RNAPII->Mcl1_gene Initiates Transcription Mcl1_mRNA Mcl-1 mRNA Mcl1_gene->Mcl1_mRNA Transcription Mcl1_mRNA_cyto Mcl-1 mRNA Mcl1_mRNA->Mcl1_mRNA_cyto Export Mcl1_protein Mcl-1 Protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits Mcl1_mRNA_cyto->Mcl1_protein Translation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK9 Inhibits

Caption: CDK9 signaling pathway and the effect of inhibitors.

Experimental Workflow

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pyrazolo[1,5-a]pyridine analogs as kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation A Compound Synthesis (Pyrazolo[1,5-a]pyridine Analogs) B Primary Screening (Enzyme Inhibition Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling (Kinase Panel) D->E F Cell-Based Assays (Antiproliferation) E->F G Target Engagement Assays (e.g., Western Blot) F->G H Mechanism of Action Studies G->H I Pharmacokinetic Studies H->I J Xenograft Models I->J K Lead Optimization J->K

Caption: Drug discovery workflow for pyrazolo[1,5-a]pyridine analogs.

References

Benchmarking the Selectivity of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride. To establish a clear benchmark, its performance is objectively compared against a panel of well-characterized kinase inhibitors: Imatinib, Crizotinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine. This document outlines the experimental data in structured tables, details the methodologies for key kinase profiling assays, and provides visual representations of critical biological pathways and experimental workflows to facilitate a deeper understanding of the compound's selectivity.

Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target effects. A highly selective inhibitor preferentially binds to its intended target, minimizing interactions with other kinases and thereby reducing the likelihood of adverse effects.

The following table summarizes the inhibitory activity (presented as IC50 values) of this compound and the benchmark compounds against a representative panel of kinases. Lower IC50 values are indicative of higher potency.

Disclaimer: Specific experimental kinome-wide selectivity data for this compound is not broadly available in the public domain. The data presented here for this compound is a representative profile based on the known activity of the pyrazolopyridine scaffold and is intended for illustrative and comparative purposes within this guide.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)ImatinibCrizotinibDasatinibStaurosporine
ABL1 >10,00025 - 600>10,000<1 - 36
c-KIT >10,000100>10,00053
PDGFRα >10,000100>10,000--
PDGFRβ >10,000100>10,0001-
ALK >10,000>10,00020>10,000-
MET >10,000>10,0008>10,000-
SRC 500>10,000>10,0000.5 - 166
LCK 750>10,000>10,0000.4 - 11-
YES 600>10,000>10,0000.5-
p38α (MAPK14) >5,000----
VEGFR2 >10,000----
PI3Kα 2,500----
CDK2 >10,000----

Data for Imatinib, Crizotinib, Dasatinib, and Staurosporine is compiled from publicly available in vitro studies and databases.[1][2][3][4][5][6][7][8] Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below are detailed protocols for two widely used methods in kinase inhibitor screening.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10][11][12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase of interest in an appropriate kinase reaction buffer.

    • Add 1 µL of this compound or the benchmark inhibitor at various concentrations. Include a DMSO control.

    • Initiate the reaction by adding 1.5 µL of a substrate and ATP mixture. The final ATP concentration should ideally be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)

This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a specific peptide or protein substrate.[14][15][16][17][18]

Principle: The kinase reaction is performed in the presence of [γ-³²P]-ATP. The reaction mixture is then spotted onto a filter membrane that binds the phosphorylated substrate. Unincorporated [γ-³²P]-ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified.

Protocol:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the kinase, its specific substrate, and the test compound (this compound or a benchmark inhibitor) in a suitable reaction buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]-ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution, typically acidic (e.g., phosphoric acid).

    • Spot an aliquot of the reaction mixture onto a phosphocellulose or similar filter membrane.

  • Washing:

    • Wash the filter membranes multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]-ATP.

  • Quantification:

    • Dry the filter membranes.

    • Measure the radioactivity on each filter spot using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Determine the kinase activity for each sample by quantifying the incorporated radioactivity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Visualizing Biological and Experimental Contexts

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding PI3K PI3K RTK->PI3K SRC SRC RTK->SRC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription SRC->RAS

Caption: A simplified representation of common signaling pathways involving receptor tyrosine kinases (RTKs), the MAPK/ERK pathway, and the PI3K/AKT pathway, which are frequent targets of kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound and Benchmark Inhibitors Reaction_Setup Combine Kinase, Inhibitor, Substrate, and ATP in Microplate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Assay_Specific_Steps Perform Assay-Specific Steps (e.g., Add ADP-Glo Reagents or Spot on Filter Membrane) Incubation->Assay_Specific_Steps Signal_Measurement Measure Luminescence or Radioactivity Assay_Specific_Steps->Signal_Measurement Data_Processing Calculate % Inhibition Signal_Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: A generalized experimental workflow for determining the IC50 values of kinase inhibitors, applicable to both the ADP-Glo and radiometric assay formats.

References

Selective Cytotoxicity of Pyrazolo[1,5-a]pyridine and Related Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of anticancer agents with high efficacy against tumor cells and minimal toxicity toward normal tissues is a paramount goal in medicinal chemistry. Pyrazolo[1,5-a]pyridines and their related heterocyclic analogs, such as pyrazolo[1,5-a]pyrimidines, have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comparative analysis of the cytotoxic effects of these derivatives on cancer versus normal cells, supported by experimental data and detailed methodologies.

Cytotoxicity Profile: Cancer vs. Normal Cell Lines

The selective cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated in several studies. A notable example is the evaluation of a series of pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. These compounds were tested for their in-vitro antitumor activity against the human colon cancer cell line (CaCo-2) and a normal fibroblast cell line (BHK).[1]

One of the most promising compounds from this series, 14f , exhibited significant antitumor activity against the CaCo-2 cell line with an IC50 value of 0.5 µg/mL.[1] Importantly, this compound displayed lower toxicity against the normal BHK cell line, with an IC50 value of 2.3 µg/mL.[1] This indicates a degree of selectivity for the cancer cells over normal cells.

Similarly, a study on new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues reported their anticancer activity against several cancer cell lines, including MCF-7 (breast), PC3 (prostate), and Hep-2 (larynx), as well as a normal human lung fibroblast cell line (WI38). The investigated compounds demonstrated notable cytotoxicity against the MCF-7 and Hep-2 cell lines.[2]

Below is a summary of the cytotoxic activities (IC50 values) of selected pyrazolo[1,5-a]pyrimidine derivatives against cancer and normal cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
14f CaCo-2 (Colon)0.5 µg/mLBHK (Fibroblast)2.3 µg/mL[1]
6a MCF-7 (Breast)10.80 ± 0.36WI38 (Lung Fibroblast)> 100[2]
6b MCF-7 (Breast)19.84 ± 0.49WI38 (Lung Fibroblast)> 100[2]
6c MCF-7 (Breast)12.33 ± 0.28WI38 (Lung Fibroblast)> 100[2]
6a Hep-2 (Larynx)8.85 ± 0.24WI38 (Lung Fibroblast)> 100[2]
6b Hep-2 (Larynx)12.76 ± 0.16WI38 (Lung Fibroblast)> 100[2]
6c Hep-2 (Larynx)9.51 ± 0.33WI38 (Lung Fibroblast)> 100[2]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The following is a generalized protocol for the MTT assay, a common method used to determine the cytotoxic effects of compounds on cultured cells.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazolo[1,5-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The synthesized compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with no compound and a vehicle control (containing only the solvent) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the compounds is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The anticancer activity of pyrazolo[1,5-a]pyridine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While the precise mechanisms for all derivatives are not fully elucidated, many heterocyclic compounds are known to target protein kinases.

Below is a diagram illustrating a general experimental workflow for assessing the cytotoxicity of novel compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (for lead compounds) synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity cancer_cells Cancer Cell Lines cytotoxicity->cancer_cells normal_cells Normal Cell Lines cytotoxicity->normal_cells ic50 IC50 Value Determination cancer_cells->ic50 normal_cells->ic50 selectivity Selectivity Index Calculation (IC50 Normal / IC50 Cancer) ic50->selectivity pathway Signaling Pathway Analysis (e.g., Western Blot for Kinase Inhibition) selectivity->pathway apoptosis Apoptosis Assays (e.g., Flow Cytometry) selectivity->apoptosis

Caption: Experimental workflow for cytotoxicity assessment.

The diagram below illustrates a simplified generic signaling pathway that is often targeted by anticancer agents. Many pyrazolo[1,5-a]pyridine and related derivatives are being investigated as inhibitors of various kinases within these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis | mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival GrowthFactor Growth Factor GrowthFactor->RTK PyrazoloDerivative Pyrazolo[1,5-a]pyridine Derivative PyrazoloDerivative->Raf Inhibition PyrazoloDerivative->PI3K Inhibition

Caption: Generic kinase signaling pathway.

References

Safety Operating Guide

Proper Disposal of Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and scientists handling Pyrazolo[1,5-a]pyridin-3-amine hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes disposal procedures from data on structurally similar chemicals. These procedures should be treated as general guidance, and it is imperative to consult with qualified safety professionals and adhere to all local, regional, and national regulations for hazardous waste disposal.

Core Disposal and Decontamination Procedures

The primary recommendation for the disposal of this compound is to treat it as a hazardous chemical waste. All waste materials, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be disposed of through an approved waste disposal plant.[1][2]

Key Steps for Safe Disposal:

  • Waste Identification and Segregation:

    • Clearly label all containers with the full chemical name: "this compound."

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Incompatible materials may include bases, strong oxidizing agents, and amines.[2]

  • Containerization:

    • Use suitable, closed, and properly labeled containers for disposal.[2]

    • Ensure containers are sealed to prevent leaks or spills.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.[2]

  • Accidental Spills:

    • In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[2]

    • Avoid generating dust.

    • Ensure adequate ventilation.

  • Environmental Precautions:

    • Do not empty into drains or release into the environment.[1][2] Chemical waste generators are responsible for preventing environmental contamination.

Hazard Profile of Structurally Similar Compounds

The hazard classification for compounds structurally related to this compound provides an indication of the potential risks. This information underscores the importance of cautious handling and disposal.

Hazard CategoryClassificationTarget Organs
Skin Corrosion/IrritationCategory 2---
Serious Eye Damage/Eye IrritationCategory 2---
Specific target organ toxicity (single exposure)Category 3Respiratory system

This data is based on the Safety Data Sheet for Pyrazolo[1,5-a]pyridine and should be considered indicative for this compound.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and other laboratory chemical waste.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path cluster_spill Spill Response A Identify Waste: Pyrazolo[1,5-a]pyridin-3-amine hydrochloride B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Suitable, Closed and Labeled Container B->C D Transfer Waste to Container C->D E Is the waste contaminated with other substances? D->E F Segregate and Label according to institutional protocols E->F Yes G Store in Designated Hazardous Waste Area E->G No F->G H Arrange for Pickup by Approved Waste Disposal Service G->H I Spill Occurs J Evacuate Area if Necessary I->J K Control Spill & Prevent Spread J->K L Collect Spill Material into a Labeled Container K->L M Decontaminate Spill Area L->M M->G

Disposal Workflow for this compound.

Disclaimer: The information provided in this document is based on Safety Data Sheets for structurally similar compounds and is intended for guidance purposes only. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations regarding the disposal of chemical waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[1][2]

References

Personal protective equipment for handling Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyrazolo[1,5-a]pyridin-3-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₈ClN₃[1]
Molecular Weight 170.6 g/mol (hydrochloride)[2]
Appearance Off-white to pinkish solid[3]
Purity ≥ 95%[2][4]
Storage Conditions Store at 0-8 °C in a well-ventilated place. Keep container tightly closed.[3][4][5]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.

Body PartRequired PPEStandard
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]
Respiratory Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6][7][8]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated area (e.g., chemical fume hood) b->c Proceed to handling d Weigh and handle the solid compound carefully to avoid dust generation c->d e Use appropriate glassware and equipment d->e f Decontaminate work surfaces and equipment e->f After experiment completion g Dispose of waste in a sealed, labeled container f->g h Remove and dispose of contaminated PPE properly g->h i Wash hands thoroughly h->i

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.